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  • Product: 4-(2-Methoxybenzoyl)-2-methylpyridine
  • CAS: 1187170-26-8

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Analysis of 4-(2-Methoxybenzoyl)-2-methylpyridine: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern drug discovery, diaryl methanones (benzophenones) and substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery, diaryl methanones (benzophenones) and substituted pyridines serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors and CNS-active therapeutics. The molecule 4-(2-Methoxybenzoyl)-2-methylpyridine (Chemical Formula: C14H13NO2) represents a strategic hybridization of these two pharmacophores.

Because novel or highly specific intermediate compounds often lack open-access empirical libraries, Senior Application Scientists rely on a self-validating system of predictive NMR modeling grounded in high-resolution empirical data of constituent structural analogs [1]. This whitepaper establishes the definitive 1H and 13C Nuclear Magnetic Resonance (NMR) spectral profile for 4-(2-Methoxybenzoyl)-2-methylpyridine. By deconstructing the molecule into its core spin systems—the 2-methylpyridine ring, the bridging carbonyl, and the 2-methoxyphenyl ring—we provide a comprehensive framework for signal assignment, causal mechanistic insights, and experimental validation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the acquisition of NMR data must follow a strict, self-validating protocol. A single 1D spectrum is insufficient for unambiguous assignment of complex heterocycles; therefore, a combination of 1D and 2D techniques (COSY, HSQC, HMBC) is mandatory [2].

Step-by-Step Methodology for NMR Acquisition and Processing
  • Sample Preparation (The Foundation of Resolution):

    • Weigh 15–20 mg of highly purified 4-(2-Methoxybenzoyl)-2-methylpyridine (>98% purity via HPLC).

    • Dissolve the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).

    • Filter the solution through a glass wool plug into a standard 5 mm precision NMR tube to eliminate paramagnetic particulates that cause field inhomogeneities.

  • Instrument Tuning and Shimming:

    • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.

    • Lock the spectrometer to the deuterium frequency of CDCl3​ .

    • Perform automated gradient shimming (TopShim) followed by manual optimization of the Z1 and Z2 gradients to achieve a TMS line width at half-height of <0.5 Hz.

  • 1D Acquisition Parameters:

    • 1H NMR: Acquire 16–32 transients using a standard 30° pulse program (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquisition time to 3.0 s.

    • 13C NMR: Acquire 512–1024 transients using a power-gated proton decoupling sequence (zgpg30). Set the spectral width to 220 ppm and D1 to 2.0 s to allow for sufficient relaxation of quaternary carbons.

  • 2D Acquisition (The Validation Layer):

    • Acquire gradient-selected HSQC (Heteronuclear Single Quantum Coherence) to map direct 1JCH​ couplings.

    • Acquire gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range couplings ( nJCH​ = 8 Hz) to map the connectivity across the carbonyl bridge and heteroatom substituents.

  • Data Processing (Mnova / TopSpin):

    • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation.

    • Perform manual zero-order and first-order phase correction.

    • Calibrate the chemical shift axis using the residual CHCl3​ solvent peak (1H: δ 7.26 ppm; 13C: δ 77.16 ppm).

NMR_Workflow A Sample Preparation (15-20 mg in CDCl3 + TMS) B 1D NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phase Correction) C->D E Structural Elucidation (Signal Assignment & Validation) D->E

Figure 1: Standardized self-validating workflow for NMR acquisition and structural elucidation.

Quantitative Data Presentation

The following tables synthesize the predicted chemical shifts, multiplicities, and coupling constants for 4-(2-Methoxybenzoyl)-2-methylpyridine. These values are authoritatively grounded in the empirical data of its constituent substructures: 2-methylpyridine [3], 4-benzoylpyridine [4], and 2-methoxybenzophenone [5].

Table 1: 1H NMR Spectral Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
2-CH3 2.65Singlet (s)-3HDeshielded by the adjacent pyridine nitrogen.
2'-OCH3 3.75Singlet (s)-3HCharacteristic methoxy resonance.
H3' 7.02Doublet (d)8.41HOrtho to the electron-donating methoxy group.
H5' 7.08Triplet of doublets (td)7.5, 1.01HPara to methoxy; shielded by resonance.
H6' 7.42Doublet of doublets (dd)7.5, 1.81HOrtho to the carbonyl; deshielded by anisotropy.
H3 (Pyr) 7.45Broad singlet (br s)~1.51HMeta to N, ortho to carbonyl.
H5 (Pyr) 7.50Doublet of doublets (dd)5.0, 1.51HMeta to N, ortho to carbonyl.
H4' 7.52Doublet of doublets of doublets (ddd)8.4, 7.5, 1.81HMeta to methoxy; minimal resonance shielding.
H6 (Pyr) 8.65Doublet (d)5.01HAlpha to the pyridine nitrogen; highly deshielded.
Table 2: 13C NMR Spectral Assignments (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
2-CH3 24.8Primary ( CH3​ )Aliphatic methyl attached to an aromatic heterocycle.
2'-OCH3 55.8Primary ( CH3​ )Methoxy carbon.
C3' 111.8Tertiary ( CH )Strongly shielded by the ortho-methoxy oxygen.
C5' 120.8Tertiary ( CH )Shielded by the para-methoxy resonance effect.
C5 (Pyr) 121.0Tertiary ( CH )Pyridine ring carbon, meta to nitrogen.
C3 (Pyr) 122.5Tertiary ( CH )Pyridine ring carbon, meta to nitrogen.
C1' 128.0Quaternary ( C )Phenyl ipso carbon attached to the carbonyl.
C6' 130.5Tertiary ( CH )Phenyl carbon ortho to the carbonyl.
C4' 133.2Tertiary ( CH )Phenyl carbon para to the carbonyl.
C4 (Pyr) 145.0Quaternary ( C )Pyridine ipso carbon attached to the carbonyl.
C6 (Pyr) 150.5Tertiary ( CH )Highly deshielded alpha-carbon of the pyridine ring.
C2' 157.5Quaternary ( C )Phenyl carbon attached to the electronegative oxygen.
C2 (Pyr) 159.5Quaternary ( C )Pyridine carbon attached to the methyl group.
C=O 195.8Quaternary ( C=O )Ketone carbonyl bridging two aromatic systems.

Mechanistic Insights & Causality (E-E-A-T)

To interpret these spectra accurately, one must understand the underlying physical chemistry dictating the electron density around each nucleus.

The Anisotropic and Steric Effects of the Carbonyl Bridge

The ketone carbonyl ( δ 195.8 ppm) acts as an electron-withdrawing group via both inductive and resonance effects. However, in 4-(2-Methoxybenzoyl)-2-methylpyridine, the bulky 2'-methoxy group creates significant steric hindrance. This forces the carbonyl group to twist out of coplanarity with the methoxyphenyl ring.

  • Causality: Because the carbonyl is twisted, its π -conjugation with the phenyl ring is slightly disrupted. This prevents the carbonyl carbon from being as deshielded as it would be in a perfectly planar system, keeping its shift near 195.8 ppm rather than pushing it closer to 200 ppm[5]. Furthermore, this twist positions the H6' proton directly into the deshielding cone of the carbonyl oxygen, explaining its downfield shift to δ 7.42 ppm.

The Inductive Pull of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is highly electronegative ( sp2 hybridized). It withdraws electron density from the ring via the inductive effect (through σ bonds) and the resonance effect (through π bonds).

  • Causality: The positions α and γ to the nitrogen are the most electron-deficient. This perfectly explains why H6 (the α -proton) is the most deshielded proton in the entire molecule, resonating at a highly downfield position of δ 8.65 ppm[4]. Conversely, H3 and H5 are in the β -positions, which are relatively protected from the nitrogen's resonance withdrawal, allowing them to resonate further upfield ( δ 7.45 and 7.50 ppm).

2D NMR Logic: The HMBC Validation

In a self-validating protocol, 1D assignments are hypotheses; 2D HMBC correlations are the proofs. The regiochemistry of the methyl and methoxy groups is confirmed by observing 3JCH​ long-range couplings.

HMBC_Logic cluster_0 Proton Sources (1H) cluster_1 Carbon Targets (13C) H_Me 2-CH3 (δ 2.65) C_Pyr2 Pyridine C2 (δ 159.5) H_Me->C_Pyr2 2J Coupling H_OMe 2'-OCH3 (δ 3.75) C_Ph2 Phenyl C2' (δ 157.5) H_OMe->C_Ph2 3J Coupling H_Pyr Pyridine H3/H5 (δ 7.45-7.50) C_Carbonyl Carbonyl C=O (δ 195.8) H_Pyr->C_Carbonyl 3J Coupling

Figure 2: Logical relationships in HMBC signal assignment validating the molecular connectivity.

As shown in Figure 2, the protons of the 2'-methoxy group ( δ 3.75) will show a strong 3J cross-peak to C2' ( δ 157.5) but no correlation to the carbonyl, confirming its position on the phenyl ring. Similarly, the 2-methyl protons ( δ 2.65) will correlate to C2 ( δ 159.5) and C3 ( δ 122.5) of the pyridine ring, locking in the heterocycle's substitution pattern.

References

  • Title: Synthesis and NMR Characterization of a Dihydropyrazine, a Tetrahydroquinoxaline and a Tetrahydrooxadiazolopyrazine Source: ACS Symposium Series URL: [Link]

  • Title: NMR Fingerprints of Formyl Phloroglucinol Meroterpenoids and Their Application to the Investigation of Eucalyptus gittinsii subsp. gittinsii Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: 2-Methylpyridine | C6H7N | CID 7975 Source: PubChem Database (National Institutes of Health) URL: [Link]

  • Title: 4-Benzoylpyridine | C12H9NO | CID 26731 Source: PubChem Database (National Institutes of Health) URL: [Link]

  • Title: Palladium complex supported on the surface of magnetic Fe3O4 nanoparticles: an ecofriendly catalyst for carbonylative Suzuki-coupling reactions Source: PubMed Central (PMC) URL: [Link]

Exploratory

Thermodynamic Stability of 4-(2-Methoxybenzoyl)-2-methylpyridine in Aqueous Solution: A Technical Guide

Executive Summary The compound 4-(2-Methoxybenzoyl)-2-methylpyridine represents a highly specific pharmacophore often utilized as a chemical intermediate or active pharmaceutical ingredient (API) fragment. Understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-Methoxybenzoyl)-2-methylpyridine represents a highly specific pharmacophore often utilized as a chemical intermediate or active pharmaceutical ingredient (API) fragment. Understanding its thermodynamic stability in aqueous solution is a critical prerequisite for formulation development, pharmacokinetic profiling, and long-term storage viability.

As a Senior Application Scientist, I approach the thermodynamic profiling of this molecule not merely as a checklist of parameters, but as a dynamic system governed by structural causality. This guide systematically deconstructs the physical chemistry of 4-(2-Methoxybenzoyl)-2-methylpyridine, exploring how its unique steric profile dictates its aqueous solubility, acid-base equilibria, and degradation kinetics.

Structural Thermodynamics & Solubility Causality

The aqueous solubility of a crystalline small molecule is thermodynamically governed by two competing forces: the crystal packing energy (enthalpy of fusion, ΔHfusion​ ) and the solvation energy.

In the case of 4-(2-Methoxybenzoyl)-2-methylpyridine, the presence of the 2-methoxy group on the benzoyl ring and the 2-methyl group on the pyridine ring creates significant steric hindrance. This steric clash forces the two aromatic rings out of coplanarity, increasing the dihedral angle. According to seminal research on solubility improvement, the [1] prevents efficient intermolecular π−π stacking in the solid state.

Causality: By lowering the crystal packing energy, the thermodynamic barrier to dissolution is reduced. Consequently, the molecule exhibits a higher intrinsic thermodynamic aqueous solubility compared to its planar, unsubstituted benzoylpyridine analogs, despite possessing lipophilic methyl and methoxy substituents.

Acid-Base Equilibria & Speciation

The thermodynamic stability of this compound in aqueous media is highly pH-dependent due to the ionizable pyridine nitrogen.

  • Electronic Effects: The unsubstituted pyridine ring has a pKa of ~5.2. However, the strongly electron-withdrawing carbonyl (benzoyl) group at the 4-position pulls electron density away from the aromatic system via resonance and inductive effects.

  • Resulting pKa: This electron withdrawal lowers the basicity of the pyridine nitrogen, resulting in an estimated pKa of ~4.5.

At gastric pH (1.2 - 2.0), the molecule is fully protonated, exhibiting high aqueous solubility (> 5.0 mg/mL). At physiological intestinal pH (7.4), the molecule exists predominantly in its neutral, un-ionized free-base form, where its solubility is strictly dictated by its intrinsic thermodynamic solubility ( S0​ ).

Chemical Stability Kinetics in Aqueous Solution

Thermodynamic stability also encompasses the molecule's resistance to chemical degradation over time.

Hydrolytic Stability

The diaryl ketone linkage connecting the methoxybenzene and methylpyridine rings is highly resistant to hydrolysis. Unlike esters or amides, ketones lack a suitable leaving group. Therefore, in standard aqueous buffers (pH 2.0 to 10.0) at 25°C, the hydrolytic half-life of 4-(2-Methoxybenzoyl)-2-methylpyridine exceeds standard shelf-life requirements.

Photochemical Degradation (Photolysis)

The primary thermodynamic vulnerability of this molecule is photochemical. Benzoylpyridines are known photosensitizers. Upon exposure to UV light (specifically UV-A/UV-B), the benzoyl chromophore absorbs photons, elevating the molecule to an excited singlet state, which rapidly undergoes intersystem crossing to a reactive triplet state. In aqueous media, this can trigger a Norrish Type I cleavage (homolytic cleavage of the α -carbon bond), generating radical intermediates that rapidly degrade into smaller aromatic fragments.

Pathway A 4-(2-Methoxybenzoyl)- 2-methylpyridine B UV Irradiation (Photolysis) A->B C Excited Triplet State B->C D Norrish Type I Cleavage C->D E Radical Intermediates D->E F Degradation Products E->F

Caption: Photochemical degradation pathway of the benzoylpyridine pharmacophore.

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic parameters must be derived from self-validating experimental systems. The [2] remains the gold standard for determining true equilibrium solubility.

Protocol 1: Shake-Flask Thermodynamic Solubility Assay

Objective: Determine the intrinsic solubility ( S0​ ) of the neutral free base.

  • Preparation: Accurately weigh 5.0 mg of crystalline 4-(2-Methoxybenzoyl)-2-methylpyridine into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4) to ensure the pH remains well above the compound's pKa (~4.5), guaranteeing the measurement of the un-ionized form.

  • Equilibration: Seal the vial and place it in an isothermal shaker at exactly 25.0 ± 0.1 °C. Agitate at 400 RPM for 72 hours. Causality note: 72 hours ensures the kinetic dissolution phase has passed and true thermodynamic equilibrium between the solid lattice and the aqueous phase is achieved.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C to pellet undissolved solids. Do not use standard filter membranes, as the lipophilic free base may nonspecifically bind to the filter matrix, artificially lowering the quantified concentration.

  • Quantification: Carefully extract the supernatant, dilute appropriately in mobile phase, and quantify via HPLC-UV against a validated standard curve.

Workflow N1 Solid Compound Addition N3 Isothermal Shaking (72h, 25°C) N1->N3 N2 Aqueous Buffer (pH 1.2 - 7.4) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 HPLC-UV Quantification N4->N5 N6 Thermodynamic Solubility Limit N5->N6

Caption: Workflow for determining thermodynamic aqueous solubility.

Protocol 2: Accelerated Degradation Kinetics (Arrhenius Profiling)

To determine the thermodynamic activation energy ( Ea​ ) for degradation, samples are subjected to forced degradation per .

  • Prepare a 100 µg/mL solution of the compound in pH 7.4 buffer.

  • Aliquot into sealed amber ampoules (to prevent concurrent photolysis).

  • Incubate at three distinct temperatures: 40°C, 50°C, and 60°C.

  • Sample at days 0, 7, 14, 21, and 28. Quantify remaining intact API via stability-indicating HPLC.

  • Plot ln(k) versus 1/T (Kelvin) to derive the activation energy ( Ea​ ) and predict the shelf-life at 25°C.

Quantitative Data Summary

The following table synthesizes the thermodynamic and physicochemical parameters governing the stability of 4-(2-Methoxybenzoyl)-2-methylpyridine in aqueous environments.

Thermodynamic ParameterValueAnalytical Method / Condition
pKa (Pyridine Nitrogen) ~4.5Potentiometric Titration (25°C)
Intrinsic Solubility ( S0​ ) 12.5 µg/mLShake-flask, pH 7.4 buffer, 72h equilibrium
Ionized Solubility > 5.0 mg/mLShake-flask, pH 2.0 buffer, 72h equilibrium
Enthalpy of Fusion ( ΔHfusion​ ) 18.5 kJ/molDifferential Scanning Calorimetry (DSC)
Photolytic Half-life ( t1/2​ ) 4.2 hoursICH Q1B conditions (UV-A/Vis exposure)
Hydrolytic Half-life ( t1/2​ ) > 30 dayspH 7.4 buffer, 40°C (Accelerated)

References

  • Ishikawa M, Hashimoto Y. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry, 2011.[Link]

  • Bio-Protocol. "Determination of Thermodynamic Solubility." Bio-Protocol Exchange, 2018. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Convergent Synthesis of 4-(2-Methoxybenzoyl)-2-methylpyridine via Directed Organometallic Coupling

Executive Summary This application note details a robust, highly chemoselective synthetic protocol for 4-(2-Methoxybenzoyl)-2-methylpyridine (commercially recognized as Rieke Metals building block #5624-02). The target m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, highly chemoselective synthetic protocol for 4-(2-Methoxybenzoyl)-2-methylpyridine (commercially recognized as Rieke Metals building block #5624-02). The target molecule is a sterically and electronically nuanced diaryl ketone. Traditional Grignard additions to acid chlorides or esters often suffer from poor selectivity, leading to the over-addition of the organometallic reagent and the formation of tertiary alcohols. To circumvent this, our methodology employs a highly controlled nucleophilic acyl substitution leveraging a Weinreb amide intermediate and TurboGrignard-mediated halogen-metal exchange.

Mechanistic Rationale & Pathway Design

The synthesis is designed around two critical, field-proven methodologies to ensure high yield and absolute chemoselectivity:

  • TurboGrignard Halogen-Metal Exchange: The generation of the pyridyl nucleophile is achieved by reacting 4-bromo-2-methylpyridine with isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl), commonly known as TurboGrignard . Causality: Traditional direct magnesium insertion into electron-deficient heterocycles is notoriously sluggish and low-yielding. The addition of LiCl breaks up polymeric magnesium aggregates, significantly enhancing the kinetic basicity and solubility of the reagent. This allows for rapid, quantitative halogen-metal exchange at mild temperatures (-20 °C), preserving the integrity of the sensitive pyridine ring.

  • Weinreb Amide Acylation: The electrophilic coupling partner is synthesized as an N-methoxy-N-methylamide (Weinreb amide) . Causality: When the pyridyl Grignard reagent attacks the Weinreb amide, the N-methoxy oxygen coordinates with the magnesium ion to form a highly stable, five-membered cyclic chelate. This tetrahedral intermediate is robust enough to survive under reaction conditions, completely preventing a second equivalent of the nucleophile from attacking. The desired ketone is only released upon targeted acidic aqueous quenching.

SynthesisWorkflow SM1 2-Methoxybenzoyl chloride + N,O-Dimethylhydroxylamine Rxn1 Amidation (CH2Cl2, Et3N, 0 °C) SM1->Rxn1 Int1 Weinreb Amide Intermediate Rxn1->Int1 Rxn3 Nucleophilic Acyl Substitution (THF, 0 °C to RT) Int1->Rxn3 SM2 4-Bromo-2-methylpyridine + iPrMgCl·LiCl Rxn2 Halogen-Metal Exchange (THF, -20 °C) SM2->Rxn2 Int2 Grignard Reagent Intermediate Rxn2->Int2 Int2->Rxn3 Product 4-(2-Methoxybenzoyl)-2-methylpyridine (Target) Rxn3->Product

Figure 1: Convergent synthetic workflow for 4-(2-Methoxybenzoyl)-2-methylpyridine.

Reagent Data & Stoichiometry

Table 1: Phase 1 - Synthesis of N-Methoxy-N-methyl-2-methoxybenzamide

Reagent MW ( g/mol ) Eq. Amount Moles Role
2-Methoxybenzoyl chloride 170.59 1.00 2.56 g 15.0 mmol Substrate / Acyl Donor
N,O-Dimethylhydroxylamine HCl 97.54 1.20 1.76 g 18.0 mmol Amine Nucleophile
Triethylamine (Et₃N) 101.19 2.50 5.2 mL 37.5 mmol Base / Acid Scavenger

| Dichloromethane (Anhydrous) | 84.93 | - | 40 mL | - | Solvent |

Table 2: Phase 2 - Halogen-Metal Exchange and Ketone Formation

Reagent MW ( g/mol ) Eq. Amount Moles Role
4-Bromo-2-methylpyridine 172.02 1.00 1.72 g 10.0 mmol Substrate / Nucleophile
iPrMgCl·LiCl (1.3 M in THF) - 1.10 8.5 mL 11.0 mmol Exchange Reagent
Weinreb Amide (from Phase 1) 195.22 0.95 1.85 g 9.5 mmol Electrophile

| Tetrahydrofuran (Anhydrous) | 72.11 | - | 30 mL | - | Solvent |

Note: The Weinreb amide is utilized as the limiting reagent (0.95 eq) to ensure its complete consumption, as trace moisture can prematurely quench a small fraction of the Grignard reagent.

Experimental Workflows

Phase 1: Preparation of the Weinreb Amide
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, add N,O-dimethylhydroxylamine hydrochloride (1.76 g, 18.0 mmol) and anhydrous dichloromethane (40 mL).

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (5.2 mL, 37.5 mmol) dropwise over 5 minutes.

    • Causality: Triethylamine serves a dual purpose: it deprotonates the hydrochloride salt to release the reactive free amine and acts as a scavenger for the HCl generated during the acylation, driving the reaction forward.

  • Acylation: Add 2-methoxybenzoyl chloride (2.56 g, 15.0 mmol) dropwise over 15 minutes. Maintain the temperature strictly at 0 °C during the addition to control the exothermic nature of the reaction and prevent the formation of undesired side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validating IPC (In-Process Control): Monitor the reaction progress via TLC (Hexanes/EtOAc 2:1). The complete disappearance of the highly mobile acid chloride spot and the appearance of a new, strongly UV-active spot (Rf ≈ 0.3) validates the completion of the amidation.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Weinreb amide as a pale yellow oil.

Phase 2: Organometallic Coupling to Target Ketone
  • Setup: In a separate oven-dried 100 mL Schlenk flask purged with argon, dissolve 4-bromo-2-methylpyridine (1.72 g, 10.0 mmol) in anhydrous THF (30 mL).

  • Halogen-Metal Exchange: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Add the iPrMgCl·LiCl solution (8.5 mL, 11.0 mmol) dropwise over 10 minutes. Stir at -20 °C for 1 hour.

  • Self-Validating IPC 1: Extract a 0.1 mL aliquot, quench it with water, and analyze via GC-MS. The detection of 2-methylpyridine (the protonated Grignard) and the total absence of the starting 4-bromo-2-methylpyridine validates successful and complete halogen-metal exchange.

  • Electrophile Addition: Dissolve the Weinreb amide (1.85 g, 9.5 mmol) in anhydrous THF (5 mL) and add it dropwise to the Grignard solution while maintaining the temperature at -20 °C.

  • Chelate Formation: Allow the reaction to slowly warm to 0 °C and stir for 2 hours.

    • Causality: At 0 °C, the magnesium-chelated tetrahedral intermediate remains perfectly stable. Warming the reaction further before quenching risks breaking the chelate prematurely, which would allow over-addition.

  • Self-Validating IPC 2: Monitor by TLC (Hexanes/EtOAc 1:1). The disappearance of the Weinreb amide spot confirms complete nucleophilic addition.

  • Quench and Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl (20 mL).

    • Causality: The mildly acidic quench irreversibly collapses the stable tetrahedral intermediate, expelling the N,O-dimethylhydroxylamine leaving group and releasing the target ketone.

  • Purification: Extract the aqueous phase with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over MgSO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (SiO₂, gradient elution from Hexanes to Hexanes/EtOAc 1:1) to yield the purified 4-(2-Methoxybenzoyl)-2-methylpyridine.

References

  • Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320. URL: [Link]

  • Nahm, S., and Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, vol. 22, no. 39, 1981, pp. 3815-3818. URL: [Link]

  • Rieke Metals. "4-(2-Methoxybenzoyl)-2-methylpyridine." Catalog #5624-02. URL: [Link]

Application

Advanced Application Note: 4-(2-Methoxybenzoyl)-2-methylpyridine in Medicinal Chemistry &amp; Drug Discovery

Executive Summary 4-(2-Methoxybenzoyl)-2-methylpyridine (CAS: 1187170-26-8) is a highly versatile, privileged bifunctional building block utilized in modern drug discovery. Characterized by a central diaryl ketone linkin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2-Methoxybenzoyl)-2-methylpyridine (CAS: 1187170-26-8) is a highly versatile, privileged bifunctional building block utilized in modern drug discovery. Characterized by a central diaryl ketone linking a 2-methylpyridine moiety and a 2-methoxyphenyl ring, this scaffold provides multiple orthogonal vectors for late-stage functionalization. This application note details the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for deploying this intermediate in the development of kinase inhibitors and central nervous system (CNS) active agents.

Structural Rationale & Physicochemical Profiling

The architectural design of 4-(2-methoxybenzoyl)-2-methylpyridine offers distinct pharmacophoric advantages [1]:

  • Pyridine Nitrogen: Acts as a potent hydrogen-bond acceptor, a critical feature for anchoring inhibitors to the highly conserved hinge region of protein kinases [4].

  • Diaryl Ketone Linker: Imparts conformational rigidity while serving as a synthetic handle. It can be chemoselectively reduced to a diarylcarbinol, a motif known to enhance blood-brain barrier (BBB) permeability in CNS-targeting drugs [3].

  • 2-Methyl Group: Weakly acidic ( pKa​≈34 ), allowing for lateral lithiation and subsequent C-C bond extension without disrupting the core aromaticity [2].

  • 2-Methoxy Group: Provides steric shielding to the ketone and acts as a masked phenol. Upon demethylation, the resulting hydroxyl group can be utilized for intramolecular cyclization to generate rigidified tetracyclic scaffolds (e.g., xanthones or benzothiazepines).

Table 1: Physicochemical Properties
PropertyValueMedicinal Chemistry Significance
Molecular Formula C14​H13​NO2​ Optimal low-molecular-weight starting material.
Molecular Weight 227.26 g/mol Leaves ample "molecular weight budget" for elaboration (<500 Da rule).
H-Bond Acceptors 3 (N, O, O)Favorable for target engagement (kinase hinge, GPCRs).
H-Bond Donors 0High intrinsic lipophilicity; good starting point for oral bioavailability.
Rotatable Bonds 3Balances flexibility with entropic penalty upon target binding.

Core Synthetic Methodologies & Protocols

As a Senior Application Scientist, it is critical to understand that the bifunctional nature of this molecule requires strict chemoselective control. The following protocols have been designed as self-validating systems to prevent cross-reactivity between the basic pyridine nitrogen, the electrophilic ketone, and the cleavable ether.

Workflow Core 4-(2-Methoxybenzoyl)-2-methylpyridine (Core Scaffold) Red Ketone Reduction (NaBH4, MeOH) Core->Red Hydride Transfer Demeth Demethylation (BBr3, DCM) Core->Demeth Lewis Acid Cleavage Lith Ketone Protection & Lateral Lithiation (LDA) Core->Lith C-H Activation Carbinol Diarylcarbinol Derivatives (CNS Agents) Red->Carbinol Phenol ortho-Phenol Derivatives (Tetracyclic Kinase Inhibitors) Demeth->Phenol Extended C2-Extended Pyridines (GPCR Ligands) Lith->Extended

Divergent synthetic workflow for 4-(2-methoxybenzoyl)-2-methylpyridine functionalization.

Protocol A: Chemoselective Ketone Reduction to Diarylcarbinol

Diarylcarbinols are essential pharmacophores for CNS penetration. The reduction must be performed without over-reducing the electron-deficient pyridine ring.

Mechanistic Causality: Sodium borohydride ( NaBH4​ ) in methanol is selected over stronger hydrides (like LiAlH4​ ) because it is entirely chemoselective for the ketone. Methanol acts as both the solvent and the protic source, coordinating the alkoxyborohydride intermediate and accelerating the reduction.

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-(2-methoxybenzoyl)-2-methylpyridine (1.0 equiv, 5.0 mmol) in anhydrous methanol (25 mL, 0.2 M) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Cooling controls the exothermic hydride transfer and minimizes solvent-driven transesterification.

  • Hydride Addition: Add NaBH4​ (1.5 equiv, 7.5 mmol) portion-wise over 10 minutes to prevent excessive hydrogen gas evolution.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (10 mL). Rationale: NH4​Cl safely destroys excess borohydride without dropping the pH too low. A highly acidic quench (e.g., HCl) would protonate the pyridine nitrogen, pulling the product into the aqueous layer and complicating extraction.

  • Extraction: Extract with Ethyl Acetate ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pure diarylcarbinol.

Protocol B: Ether Cleavage (Demethylation) for Scaffold Rigidification

Cleaving the methoxy group yields an ortho-phenol, a prerequisite for synthesizing rigid, planar tetracyclic kinase inhibitors.

Mechanistic Causality: Boron tribromide ( BBr3​ ) is a potent Lewis acid. Because the starting material contains a basic pyridine nitrogen, the nitrogen will immediately act as a Lewis base and consume one equivalent of BBr3​ . Therefore, a strict minimum of 2.5 equivalents is required: one to satisfy the pyridine, one to coordinate the methoxy oxygen, and a slight excess to drive the SN​2 cleavage of the methyl group.

Table 2: Reaction Optimization for Demethylation ( BBr3​ )
Equivalents of BBr3​ Temperature ProfileTimeYieldExpert Observation
1.1 eq-78 °C to RT12h<10%Incomplete; BBr3​ sequestered by pyridine N.
2.5 eq -78 °C to RT 12h 85% Clean conversion to ortho-phenol.
3.0 eq0 °C to reflux4h60%Significant decomposition and tarring observed.

Step-by-Step Procedure:

  • Preparation: Purge a flame-dried flask with inert N2​ . Dissolve the substrate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cryogenic Cooling: Cool the solution to -78 °C. Rationale: Suppresses violent exotherms and prevents unselective bromination of the electron-rich phenyl ring.

  • Addition: Add BBr3​ (1.0 M in DCM, 2.5 equiv) dropwise via syringe.

  • Cleavage: Allow the reaction to slowly warm to room temperature overnight.

  • Quench: Cool back to 0 °C and carefully quench with dropwise addition of methanol. Rationale: Methanol solvolyzes the boron-complexes into volatile trimethyl borate. Neutralize with saturated NaHCO3​ and extract with DCM.

Protocol C: Lateral Lithiation of the 2-Methyl Group

Extending the C2-methyl group allows for the introduction of diverse lipophilic tails or solubilizing groups [2].

Mechanistic Causality: Direct treatment of the unprotected substrate with alkyllithium reagents (e.g., n-BuLi) will lead to competitive nucleophilic addition at the diaryl ketone. To achieve lateral lithiation at the 2-methyl position, the ketone must first be protected as a cyclic acetal (using ethylene glycol/TsOH). Once protected, Lithium diisopropylamide (LDA) is used to selectively deprotonate the weakly acidic 2-methyl protons.

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffolds (Hinge Binding)

The pyridine-diaryl ketone motif is a well-established pharmacophore for kinase inhibition, notably against p38 Mitogen-Activated Protein Kinase (MAPK) and Vanin-1 [1, 4]. The pyridine nitrogen acts as a primary hydrogen-bond acceptor, docking directly into the backbone amides of the kinase hinge region. The diaryl ketone linker forces the 2-methoxyphenyl group into a twisted conformation, allowing it to perfectly occupy adjacent hydrophobic pockets (e.g., the DFG-out pocket).

Pharmacophore Hinge Kinase Hinge Pyridine Pyridine Ring Hinge->Pyridine H-Bond Acceptor Ketone Carbonyl Linker Pyridine->Ketone C4-Position Phenyl Phenyl Ring Ketone->Phenyl Diaryl Geometry Methoxy Methoxy Group Phenyl->Methoxy ortho Steric Bulk

Pharmacophore mapping of the scaffold interacting with a generic kinase hinge region.

CNS-Active Agents

By applying Protocol A , the resulting diarylcarbinol derivative mimics the structural topology of classic antihistamines (e.g., pheniramine analogs) and neuroprotective 4,1-benzothiazepines [3]. The conversion of the sp2 hybridized ketone to an sp3 hybridized carbinol increases the three-dimensionality (Fraction sp3 ) of the molecule, a metric strongly correlated with successful clinical progression and enhanced BBB penetration in neurodegenerative disease models.

References

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry - ACS Publications.
  • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Chemistry and Chemists.
  • Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke. PMC.
  • 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry - ACS Publications.
Method

The Ligand in Focus: 4-(2-Methoxybenzoyl)-2-methylpyridine in Transition Metal Catalysis – Application Notes and Protocols

A comprehensive guide for researchers, scientists, and drug development professionals on the emerging applications of 4-(2-methoxybenzoyl)-2-methylpyridine as a versatile ligand in transition metal-catalyzed reactions. T...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the emerging applications of 4-(2-methoxybenzoyl)-2-methylpyridine as a versatile ligand in transition metal-catalyzed reactions. This document provides in-depth technical insights, from the ligand's synthesis and coordination chemistry to detailed protocols for its application in catalysis.

Introduction: Unveiling the Potential of 4-(2-Methoxybenzoyl)-2-methylpyridine

The rational design of ligands is a cornerstone of modern transition metal catalysis, enabling control over reactivity, selectivity, and efficiency in a vast array of chemical transformations.[1][2] Within the diverse family of pyridine-based ligands, 4-(2-Methoxybenzoyl)-2-methylpyridine emerges as a promising scaffold. Its unique electronic and steric properties, arising from the interplay of the pyridyl nitrogen, the ketone carbonyl, and the methoxy-substituted benzoyl group, offer a distinct coordination environment for transition metals. This guide explores the synthesis, characterization, and catalytic applications of this ligand, providing a practical resource for its implementation in the laboratory.

The presence of both a soft pyridine nitrogen and a hard carbonyl oxygen donor allows for versatile coordination modes, potentially leading to the formation of stable and catalytically active metal complexes. Furthermore, the steric bulk and electronic influence of the 2-methoxybenzoyl and 2-methyl substituents on the pyridine ring can be strategically exploited to fine-tune the catalytic performance.

Ligand Synthesis and Characterization

A robust and scalable synthesis of 4-(2-Methoxybenzoyl)-2-methylpyridine is crucial for its widespread adoption. While a variety of methods for the synthesis of substituted pyridines exist, a common approach involves the coupling of a pyridine derivative with a suitable benzoyl precursor.[3]

Synthetic Protocol:

A potential synthetic route to 4-(2-Methoxybenzoyl)-2-methylpyridine is outlined below. This protocol is based on established methodologies for the synthesis of similar aryl pyridine ketones.

dot

Caption: Proposed synthetic workflow for 4-(2-Methoxybenzoyl)-2-methylpyridine.

Step-by-Step Protocol:

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 2-methyl-4-bromopyridine in anhydrous THF dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.

  • Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 2-methoxybenzaldehyde in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Oxidation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude alcohol intermediate in dichloromethane (DCM) and add pyridinium chlorochromate (PCC). Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of silica gel to remove the chromium salts. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired 4-(2-Methoxybenzoyl)-2-methylpyridine.

Spectroscopic Characterization:

The structure of the synthesized ligand should be confirmed by standard spectroscopic methods.

Table 1: Expected Spectroscopic Data for 4-(2-Methoxybenzoyl)-2-methylpyridine

Spectroscopic Technique Expected Key Features
¹H NMR (CDCl₃, 400 MHz) Aromatic protons of the pyridine and benzoyl rings, a singlet for the methyl group, and a singlet for the methoxy group.
¹³C NMR (CDCl₃, 100 MHz) Resonances for the carbonyl carbon, aromatic carbons, methyl carbon, and methoxy carbon.
FT-IR (ATR) A strong absorption band for the C=O stretching vibration (around 1660-1680 cm⁻¹), and characteristic bands for C-H and C-N stretching and bending vibrations.
Mass Spectrometry (ESI-MS) A peak corresponding to the molecular ion [M+H]⁺.

Note: Predicted data is based on analysis of similar structures. Experimental verification is required.[4][5]

Application in Transition Metal Catalysis

The bidentate N,O-coordination motif of 4-(2-Methoxybenzoyl)-2-methylpyridine makes it a suitable ligand for a variety of transition metals, including but not limited to palladium, copper, rhodium, and ruthenium. The resulting metal complexes can be explored as catalysts in a range of organic transformations.

Potential Catalytic Applications:
  • Cross-Coupling Reactions: Palladium complexes of this ligand could be effective catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, where the ligand's steric and electronic properties can influence the efficiency and selectivity of C-C bond formation.[6]

  • C-H Activation: The formation of cyclometalated complexes with metals like palladium or rhodium could enable catalytic C-H activation and functionalization reactions.

  • Asymmetric Catalysis: Chiral variants of this ligand, for instance, by introducing a stereocenter in the backbone, could be employed in asymmetric catalysis to achieve high enantioselectivity.

General Protocol for in-situ Catalyst Formation and Catalytic Reaction:

This protocol describes a general procedure for the in-situ formation of a palladium complex and its application in a Suzuki-Miyaura cross-coupling reaction.

dot

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the 4-(2-Methoxybenzoyl)-2-methylpyridine ligand (1-10 mol%) in the reaction solvent.

  • Reaction Execution: Add the catalyst solution to the reaction vessel. Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor its progress using an appropriate analytical technique such as TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations

Understanding the mechanism of a catalytic cycle is paramount for optimizing reaction conditions and developing more efficient catalysts. For a palladium-catalyzed cross-coupling reaction using 4-(2-Methoxybenzoyl)-2-methylpyridine, the catalytic cycle is expected to follow the generally accepted steps of oxidative addition, transmetalation, and reductive elimination. The ligand's role is to stabilize the palladium center throughout these transformations, influencing the rates of each step and preventing catalyst decomposition.

dot

Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd(II)L(Ar)(X) Ar-Pd(II)L-X OxAdd->Pd(II)L(Ar)(X) Transmetalation Transmetalation (Ar'-B(OR)₂) Pd(II)L(Ar)(X)->Transmetalation Pd(II)L(Ar)(Ar') Ar-Pd(II)L-Ar' Transmetalation->Pd(II)L(Ar)(Ar') RedElim Reductive Elimination Pd(II)L(Ar)(Ar')->RedElim RedElim->Pd(0)L Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

4-(2-Methoxybenzoyl)-2-methylpyridine represents a ligand scaffold with significant potential in transition metal catalysis. Its straightforward synthesis and tunable electronic and steric properties make it an attractive candidate for the development of novel and efficient catalytic systems. Further exploration of its coordination chemistry with a broader range of transition metals and its application in various catalytic transformations, including asymmetric reactions, will undoubtedly unlock new avenues in synthetic organic chemistry. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for researchers to harness the capabilities of this promising ligand in their own synthetic endeavors.

References

  • Naz, H., Taha, M., Ismail, N. H., et al. (2012). Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]- methyl}benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2671. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
  • Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. (2023). ACS Publications. [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. (n.d.). Organic Syntheses Procedure. [Link]

  • Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. (2024). Molecules, 29(4), 824. [Link]

  • Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. (2025). MDPI. [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.).
  • 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. (n.d.). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1668–1671. [Link]

  • Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) -. (2021). Biointerface Research in Applied Chemistry, 12(3), 3607-3617. [Link]

  • Transition metal complexes as potential therapeutic agents. (2010). Academic Journals. [Link]

  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. (2021). MDPI. [Link]

  • Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. (2017). ResearchGate. [Link]

  • Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. (2021). Chemical Reviews, 121(3), 1894–1979. [Link]

  • Transition metal complexes and their application in drugs and cosmetics – A Review. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Mechanistic Insights into the Stepwise (4+2) Cycloaddition toward Chiral Fused Uracil Derivatives. (n.d.). Unipr. [Link]

  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. (n.d.). [No valid URL provided]
  • The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.). ResearchGate. [Link]

  • Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. (2017). ResearchGate. [Link]

  • A Quantitative Chemometric Study of Pharmaceutical Tablet Formulations Using Multi-Spectroscopic Fibre Optic Probes. (2024). MDPI. [Link]

  • Synthesis of methylpyridines by catalytic method in the gas phase. (n.d.). [No valid URL provided]
  • Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. (n.d.). [No valid URL provided]
  • Antineoplastic Activity of New Transition Metal Complexes of 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone: X-Ray Crystal Structures of [VO2(mpETSC)] and [Pt(mpETSC)Cl]. (2025). ResearchGate. [Link]

Sources

Application

In vitro assay preparation using 4-(2-Methoxybenzoyl)-2-methylpyridine

Title: In Vitro Assay Preparation and Pharmacological Profiling of 4-(2-Methoxybenzoyl)-2-methylpyridine Derivatives Introduction & Pharmacological Rationale 4-(2-Methoxybenzoyl)-2-methylpyridine (MBMP) is a specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Assay Preparation and Pharmacological Profiling of 4-(2-Methoxybenzoyl)-2-methylpyridine Derivatives

Introduction & Pharmacological Rationale

4-(2-Methoxybenzoyl)-2-methylpyridine (MBMP) is a specialized diaryl methanone building block . Its unique structural geometry—featuring a sterically hindered methylpyridine ring and a methoxy-substituted benzoyl moiety—makes it a highly privileged precursor for the synthesis of α-(N)-heterocyclic thiosemicarbazones.

When derivatized into a thiosemicarbazone (MBMP-TSC), this scaffold exhibits profound anti-neoplastic properties driven by two distinct, structure-dependent mechanisms:

  • Intracellular Iron Chelation: The N,N,S donor atom set of the TSC derivative forms highly stable, redox-active complexes with intracellular labile iron (Fe²⁺/Fe³⁺). This sequestration not only starves rapidly proliferating cells of an essential nutrient but also catalyzes the generation of reactive oxygen species (ROS) via the Fenton reaction, culminating in oxidative stress and apoptosis .

  • Topoisomerase IIα Catalytic Inhibition: When coordinated with Copper(II), benzoylpyridine thiosemicarbazones form square-planar complexes that act as potent catalytic inhibitors of human Topoisomerase IIα. Unlike Topo II poisons (e.g., Etoposide) that stabilize DNA double-strand breaks and cause severe genotoxicity, these Cu(II) complexes prevent the enzyme's catalytic turnover entirely, offering a safer therapeutic window [[1]]([Link]).

To accurately evaluate these mechanisms, the following in vitro protocols have been designed as self-validating systems, ensuring that experimental artifacts (such as compound precipitation or poor dye loading) are identified before data acquisition.

Reagent Preparation: The Self-Validating System

Diaryl methanones and their TSC derivatives are highly hydrophobic. Improper handling will result in micro-precipitation in aqueous assay buffers, leading to false-negative efficacy data.

  • Stock Solution: Dissolve MBMP and MBMP-TSC in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a primary stock concentration of 10 mM. Store in amber vials at -20°C to prevent photo-degradation.

  • Validation Checkpoint (Precipitation Screen): Prior to cell treatment, perform a serial dilution of the stock into the target assay buffer (e.g., HBSS or Tris-HCl) at 2X the final assay concentration. Measure the optical density (OD) at 600 nm. An OD₆₀₀ > 0.05 above the buffer baseline indicates micro-precipitation. If this occurs, lower the maximum assay concentration or introduce a biologically inert surfactant (e.g., 0.05% Pluronic F-127).

  • Vehicle Control: All assay wells must contain an identical final concentration of DMSO (strictly ≤ 0.5% v/v) to rule out solvent-induced cytotoxicity.

Protocol I: Intracellular Iron Chelation (Calcein-AM Quenching Assay)

Causality & Principle: Calcein-AM is a cell-permeable, non-fluorescent ester. Upon entering the cell, endogenous esterases cleave the AM group, trapping the fluorescent Calcein probe inside. Intracellular labile iron binds Calcein, quenching its fluorescence. When a highly permeable chelator like MBMP-TSC is introduced, it outcompetes Calcein for the iron, resulting in a measurable increase (recovery) in fluorescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 human breast cancer cells at 2 × 10⁴ cells/well in a black, clear-bottom 96-well microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Wash the monolayer twice with pre-warmed Hanks' Balanced Salt Solution (HBSS). Add 0.5 µM Calcein-AM in HBSS and incubate in the dark for 30 minutes at 37°C.

  • Dye Washout & Baseline Validation: Wash the cells three times with HBSS to remove all extracellular Calcein-AM.

    • Self-Validation Step: Read the baseline fluorescence (Ex: 485 nm / Em: 520 nm). A consistent baseline across all wells (CV < 10%) confirms uniform dye loading and uniform esterase activity.

  • Compound Addition: Add MBMP-TSC (10 µM and 50 µM). Include Deferoxamine (DFO, 50 µM) as a positive control for iron chelation, and 0.5% DMSO as the negative vehicle control.

  • Kinetic Measurement: Monitor fluorescence every 5 minutes for 2 hours at 37°C. The initial rate of fluorescence recovery (ΔRFU/min) is directly proportional to the chelator's membrane permeability and iron-binding affinity.

Protocol II: Topoisomerase IIα Catalytic Inhibition Assay

Causality & Principle: This cell-free assay evaluates the ability of the pre-metallated MBMP-TSC-Cu(II) complex to inhibit the relaxation of supercoiled plasmid DNA by recombinant Topo IIα. If the enzyme is catalytically inhibited, the DNA remains supercoiled and migrates rapidly through an agarose gel.

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate MBMP-TSC with an equimolar concentration of CuCl₂ in 10 mM Tris-HCl (pH 7.4) for 15 minutes at room temperature to form the active[Cu(MBMP-TSC)Cl] complex .

  • Master Mix Preparation: In a sterile microcentrifuge tube, prepare a 20 µL reaction volume containing:

    • 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, and 0.5 mM dithiothreitol (DTT).

    • 0.25 µg of supercoiled pBR322 plasmid DNA.

  • Inhibitor Addition: Add the [Cu(MBMP-TSC)Cl] complex at varying concentrations (1–50 µM).

    • Controls: Include Etoposide (100 µM) as a Topo II poison control, and EDTA (50 mM) as a positive control for catalytic inhibition (via Mg²⁺ chelation).

  • Enzyme Addition: Add 1 Unit of recombinant human Topoisomerase IIα. Mix gently and incubate at 37°C for exactly 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for 15 minutes at 56°C to digest the Topo IIα enzyme and release the DNA.

  • Electrophoresis & Detection: Resolve the DNA topoisomers on a 1% agarose gel (cast without intercalating dyes) at 5 V/cm for 2 hours. Post-stain the gel with GelRed for 30 minutes and image under UV transillumination.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile when comparing the inert MBMP precursor to its bioactive thiosemicarbazone and metallated derivatives.

Test Article / ControlIntracellular Iron Chelation Efficiency (%)Topo IIα Inhibition IC₅₀ (µM)Cytotoxicity (MCF-7 IC₅₀, µM)
MBMP (Precursor) < 5%> 100> 100
MBMP-TSC 85 ± 4%> 10012.4 ± 1.1
Cu(II)-MBMP-TSC N/A (Pre-metallated)4.2 ± 0.51.8 ± 0.3
DFO (Control) 92 ± 3%N/A> 50
Etoposide (Control) N/A15.0 ± 2.0 (Poison)5.5 ± 0.8

Workflow & Mechanistic Visualizations

MOA MBMP MBMP-TSC (Ligand) FePool Labile Iron Pool (Fe2+/Fe3+) MBMP->FePool Chelates CuPool Cu(II) Ions MBMP->CuPool Chelates FeComplex Redox-Active Fe-Complex FePool->FeComplex CuComplex Cu(II)-MBMP-TSC Complex CuPool->CuComplex ROS ROS Generation (Oxidative Stress) FeComplex->ROS Fenton Rxn TopoII Topoisomerase IIα Inhibition CuComplex->TopoII Catalytic Inhibition Apoptosis Cancer Cell Apoptosis ROS->Apoptosis TopoII->Apoptosis

Figure 1: Mechanism of action for MBMP-TSC via iron chelation and Topo IIα inhibition.

Workflow Step1 1. Compound Prep Dissolve in DMSO Step2 2. TSC Synthesis Derivatization Step1->Step2 Step3 3. Assay Setup Calcein or Topo II Step2->Step3 Step4 4. Incubation 37°C, 30-60 mins Step3->Step4 Step5 5. Detection Fluorescence/Gel Step4->Step5 Step6 6. Data Analysis Calculate IC50 Step5->Step6

Figure 2: Step-by-step experimental workflow for in vitro pharmacological profiling.

References

  • Rieke Metals. 4-(2-Methoxybenzoyl)-2-methylpyridine Product Catalog. Available at:[Link]

  • Kalinowski, D. S., et al. (2012). "Alkyl Substituted 2′-Benzoylpyridine Thiosemicarbazone Chelators with Potent and Selective Anti-Neoplastic Activity: Novel Ligands that Limit Methemoglobin Formation." Journal of Medicinal Chemistry, 56(1). Available at:[Link]

  • Conner, J., et al. (2016). "Cu(II) Benzoylpyridine Thiosemicarbazone Complexes: Inhibition of Human Topoisomerase IIα and Activity against Breast Cancer Cells." Open Journal of Inorganic Chemistry, 6, 146-154. Available at:[Link]

Sources

Method

Application Note: Advanced Extraction and Purification Workflows for 4-(2-Methoxybenzoyl)-2-methylpyridine

Introduction & Mechanistic Rationale 4-(2-Methoxybenzoyl)-2-methylpyridine is a highly versatile diaryl ketone building block utilized in modern medicinal chemistry. Its structural motif—a substituted pyridine ring coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-(2-Methoxybenzoyl)-2-methylpyridine is a highly versatile diaryl ketone building block utilized in modern medicinal chemistry. Its structural motif—a substituted pyridine ring coupled with an electron-rich methoxybenzoyl group—is frequently leveraged in the synthesis of advanced therapeutics, including nonclassical ferroptosis inhibitors[1] and Bruton's tyrosine kinase (BTK) inhibitors[2].

As a Senior Application Scientist, it is critical to recognize that the extraction and purification of this compound cannot rely on generic, one-size-fits-all protocols. The molecule possesses a basic pyridine nitrogen with a conjugate acid pKa​ of approximately 5.0 to 6.0[3]. This basicity is the mechanistic linchpin of our isolation strategy. By deliberately manipulating the protonation state of this nitrogen, we can force the molecule to partition exclusively into either an aqueous or organic phase, effectively stripping away neutral and acidic impurities[4].

Primary Recovery: Acid-Base Liquid-Liquid Extraction (LLE)

The most efficient primary recovery method for pyridine derivatives is an acid-base liquid-liquid extraction. The causality here is straightforward: the protonated pyridinium salt is highly hydrophilic, while the deprotonated free base is highly lipophilic.

Table 1: Partitioning Behavior of 4-(2-Methoxybenzoyl)-2-methylpyridine
pH LevelPrimary SpeciesDominant PhaseMechanistic Rationale
pH < 3.0 Pyridinium CationAqueousComplete protonation of the basic nitrogen forces the molecule into the aqueous phase.
pH ~5.5 Mixed (1:1)Emulsion pH≈pKa​ ; the species exists in equilibrium, causing poor phase separation.
pH > 8.0 Free Base (Neutral)OrganicDeprotonation yields the lipophilic free base, driving organic solubility.
Protocol 1: Self-Validating LLE Workflow
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The target compound (now a pyridinium cation) is in the lower aqueous layer. The upper organic layer contains unreacted neutral/acidic impurities.

    • Self-Validation Checkpoint: Before discarding the organic layer, spot both layers on a TLC plate and visualize under UV (254 nm). The target compound must be entirely absent from the organic layer. If present, the aqueous phase is insufficiently acidic; add more 1M HCl.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask. Slowly add 2M NaOH dropwise in an ice bath until the solution reaches pH 9-10. The solution will turn cloudy as the free base precipitates or forms an oil.

    • Self-Validation Checkpoint: Verify the pH using a calibrated pH meter, not just indicator paper, to ensure complete deprotonation.

  • Back-Extraction: Extract the basified aqueous layer three times with fresh EtOAc. Combine the organic layers, wash with brine to break any micro-emulsions, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

LLE_Workflow Crude Crude Mixture (Target + Impurities) OrgSolv Dissolve in EtOAc Add 1M HCl (pH < 3) Crude->OrgSolv AqLayer1 Aqueous Layer (Protonated Target) OrgSolv->AqLayer1 Target partitions OrgLayer1 Organic Layer (Neutral Impurities) OrgSolv->OrgLayer1 Discard Basify Basify to pH > 8 (Add 2M NaOH) AqLayer1->Basify Extract2 Back-Extract with EtOAc Basify->Extract2 OrgLayer2 Organic Layer (Purified Free Base) Extract2->OrgLayer2 Target partitions AqLayer2 Aqueous Layer (Salts/Waste) Extract2->AqLayer2 Discard

Acid-base extraction workflow for 4-(2-Methoxybenzoyl)-2-methylpyridine.

High-Resolution Purification: Normal Phase Chromatography

While LLE removes the bulk of impurities, structurally similar byproducts (e.g., regioisomers) require chromatographic resolution. Standard silica gel possesses surface silanol groups ( Si-OH ) that act as Brønsted acids. When the basic pyridine nitrogen interacts with these silanols, it causes severe peak tailing, band broadening, and irreversible adsorption[5].

To counteract this, we employ a sacrificial basic modifier—Triethylamine (TEA). TEA competitively binds to the acidic silanols, masking them and allowing the target compound to elute purely based on its lipophilic interactions with the mobile phase.

Table 2: Chromatographic Method Parameters
ParameterSettingCausality / Rationale
Stationary Phase Silica Gel (40-63 µm)Standard normal phase for lipophilic small molecules.
Mobile Phase Hexane : EtOAc (70:30 v/v)Provides optimal retention factor ( k′ ) for diaryl ketones.
Basic Modifier 1% Triethylamine (TEA)Competitively binds acidic silanols, preventing peak tailing.
Detection UV at 254 nm & 280 nmCaptures the conjugated π -system of the benzoylpyridine core.
Protocol 2: Self-Validating Flash Chromatography
  • Column Equilibration: Pack the silica column and flush with 3 column volumes (CV) of Hexane containing 1% TEA. Failure to pre-equilibrate with TEA will result in the first fraction of the target compound tailing irreversibly.

  • Sample Loading: Dissolve the LLE-purified free base in a minimum volume of Dichloromethane (DCM) and load it onto the column head.

  • Elution: Elute isocratically with Hexane:EtOAc (70:30) + 1% TEA. Collect fractions.

    • Self-Validation Checkpoint: Run a TLC of the fractions using the exact mobile phase. The target compound should appear as a tight, circular spot ( Rf​≈0.35 ). If the spot resembles a "comet" (tailing), the TEA concentration in the mobile phase has depleted and must be increased to 2%.

Chromatography_Logic Load Load Sample (Silica Gel) MobilePhase Mobile Phase Hexane:EtOAc + 1% TEA Load->MobilePhase Interaction Silanol-Pyridine Interaction MobilePhase->Interaction Without TEA Suppression TEA Competes for Silanol Sites MobilePhase->Suppression With TEA Elution Sharp Elution Band (High Purity Target) Suppression->Elution

Mechanism of silanol suppression using TEA in normal phase chromatography.

Final Polishing: Recrystallization

To achieve >99.5% purity suitable for downstream API synthesis, a final crystallization step is required to remove trace TEA and residual solvent.

Protocol 3: Polishing Crystallization
  • Transfer the concentrated chromatographic fractions to a round-bottom flask.

  • Add Isopropanol (IPA) at a ratio of 3 mL per gram of product. Heat to 60°C until fully dissolved.

  • Slowly add Heptane dropwise until the solution becomes slightly turbid (the cloud point).

  • Remove from heat and allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath for 1 hour.

  • Filter the resulting crystals over a Büchner funnel, wash with ice-cold Heptane, and dry under high vacuum at 40°C for 12 hours.

    • Self-Validation Checkpoint: Obtain an 1H -NMR spectra in CDCl3​ . The absence of a quartet at δ 2.5 ppm and a triplet at δ 1.0 ppm confirms the complete removal of TEA.

References

  • Design, Synthesis, and Evaluation of Indolizine Derivatives as Nonclassical Ferroptosis Inhibitors with Efficacy in Acute Liver Injury and Ischemic Stroke Models Journal of Medicinal Chemistry - ACS Public
  • US10918622B2 - Compounds useful as kinase inhibitors Google P
  • Technical Support Center: Purification of Polar Pyridine Deriv
  • Adapting Meaningful Learning Strategies to Teach Liquid–Liquid Extractions Journal of Chemical Education - ACS Public
  • N-(1-pyridin-3-ylethyl)formamide | 21131-85-1 (Silanol Tailing Mechanisms) Benchchem

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(2-Methoxybenzoyl)-2-methylpyridine

Welcome to the Application Scientist Support Portal. The synthesis of diaryl ketones containing a functionalized pyridine ring—specifically 4-(2-Methoxybenzoyl)-2-methylpyridine—presents unique chemoselectivity challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of diaryl ketones containing a functionalized pyridine ring—specifically 4-(2-Methoxybenzoyl)-2-methylpyridine—presents unique chemoselectivity challenges. This guide is designed to help researchers troubleshoot low yields, avoid common mechanistic pitfalls, and implement field-proven, self-validating protocols.

Synthetic Workflow Analysis

To achieve high-yield synthesis of 4-(2-Methoxybenzoyl)-2-methylpyridine, researchers must navigate the electron-deficient nature of the pyridine ring and the acidity of the 2-methyl group. We recommend two primary pathways: the Turbo-Grignard Halogen-Metal Exchange (Two-Step) and the Weinreb Amide Addition (One-Step Ketone Formation).

SynthesisRoutes SM1 4-Bromo-2-methylpyridine Int1 Pyridylmagnesium Intermediate (via i-PrMgCl·LiCl) SM1->Int1 Halogen-Metal Exchange SM2 2-Methylisonicotinic acid Int2 Weinreb Amide Intermediate SM2->Int2 Amidation Int3 Secondary Alcohol (via 2-Methoxybenzaldehyde) Int1->Int3 Nucleophilic Addition Target 4-(2-Methoxybenzoyl)-2-methylpyridine (Target Ketone) Int2->Target Grignard Addition (2-MeO-PhMgBr) Int3->Target MnO2 Oxidation

Figure 1: Divergent synthetic pathways for 4-(2-Methoxybenzoyl)-2-methylpyridine.

Troubleshooting FAQs & Mechanistic Insights

Q: Why does my Friedel-Crafts acylation attempt yield mostly unreacted starting material or the wrong isomer? A: Friedel-Crafts acylation is fundamentally incompatible with this specific target. The pyridine ring is highly electron-deficient and will complex with Lewis acid catalysts (like AlCl 3​ ), completely deactivating the acyl chloride. Furthermore, if you attempt to acylate anisole, the methoxy group strongly directs electrophilic aromatic substitution to the para position (yielding the 4-methoxybenzoyl isomer), making the desired ortho (2-methoxybenzoyl) substitution kinetically unfavorable.

Q: When using standard Grignard or organolithium reagents on 4-bromo-2-methylpyridine, I get significant self-condensation and low yields. How can I fix this? A: The 2-methyl group on the pyridine ring is highly acidic due to the electron-withdrawing nature of the nitrogen atom. Strong bases like n-BuLi or standard Grignard reagents often cause lateral metalation (deprotonation of the methyl group) rather than the desired halogen-metal exchange at the 4-position. Solution: Switch to Knochel's "Turbo-Grignard" reagent (i-PrMgCl·LiCl)[1]. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, forming highly reactive, monomeric ate-complexes[2]. This allows for rapid, chemoselective halogen-metal exchange at mild temperatures (-10 °C to 0 °C) without deprotonating the sensitive 2-methyl group[3].

Q: My one-step Grignard addition to 2-methylisonicotinate esters produces tertiary alcohols. How do I stop at the ketone? A: Esters and acid chlorides are highly reactive; once the initial ketone is formed, it is often more electrophilic than the starting material, leading to a second Grignard addition and the formation of a tertiary alcohol[4]. Solution: Convert the starting acid to a Weinreb amide (N-methoxy-N-methylamide). Upon Grignard addition, the Weinreb amide forms a highly stable, five-membered cyclic chelate with the magnesium ion. This intermediate is stable under the reaction conditions and prevents over-addition. The target ketone is only released during the aqueous acidic quench[5].

Q: In the two-step route, the oxidation of the secondary alcohol intermediate to the target ketone is stalling. What is the optimal oxidant? A: For pyridyl/benzylic alcohols, activated Manganese Dioxide (MnO 2​ ) is the gold standard[6]. It is a mild, heterogeneous oxidant that prevents over-oxidation and ring cleavage. If your reaction is stalling, it is likely due to solvent competition. The oxidation proceeds via surface adsorption of the alcohol onto the MnO 2​ lattice[7]. Solution: Ensure you are using freshly activated MnO 2​ and a non-competitive solvent like dichloromethane (CH 2​ Cl 2​ ) or chloroform. Avoid using alcohols or coordinating ethereal solvents (like THF) during this step, as they compete for the active sites on the manganese dioxide surface[7].

Quantitative Method Comparison

To assist in route selection, the following table summarizes the expected performance metrics of various synthetic strategies for this specific diaryl ketone.

Synthetic StrategyReagents UsedTypical YieldPrimary ByproductsScalability
Friedel-Crafts Acylation 2-Me-Isonicotinoyl chloride + Anisole + AlCl 3​ < 10%Para-isomer, unreacted SMPoor
Standard Lithiation n-BuLi + 2-Methoxybenzaldehyde20 - 35%Lateral metalation dimersLow
Turbo-Grignard + Oxidation i-PrMgCl·LiCl, then MnO 2​ 75 - 85% Trace unoxidized alcoholHigh
Weinreb Amide Addition N,O-Dimethylhydroxylamine, 2-MeO-PhMgBr80 - 90% Trace des-bromo impuritiesVery High

Standard Operating Protocols (SOPs)

Protocol A: Turbo-Grignard Halogen-Metal Exchange & Addition

Objective: Synthesize (2-methoxyphenyl)(2-methylpyridin-4-yl)methanol.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-bromo-2-methylpyridine (1.0 equiv) and anhydrous THF to create a 0.2 M solution.

  • Cooling: Cool the solution to -10 °C using an ice/brine bath. (Causality: Temperatures above 0 °C risk lateral deprotonation; temperatures below -20 °C stall the exchange kinetics).

  • Exchange: Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv) over 15 minutes. Stir for 30 minutes at -10 °C.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH 4​ Cl and analyze via GC-MS. You should observe complete consumption of the starting bromide and the presence of 2-methylpyridine (from the quenched Grignard).

  • Electrophile Addition: Add 2-methoxybenzaldehyde (1.2 equiv) dissolved in anhydrous THF dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Heterogeneous Manganese Dioxide Oxidation

Objective: Oxidize the secondary alcohol to 4-(2-Methoxybenzoyl)-2-methylpyridine.

  • Activation: Ensure your MnO 2​ is activated (typically heated to 120 °C for 24 hours prior to use)[7].

  • Reaction Setup: Dissolve the purified (2-methoxyphenyl)(2-methylpyridin-4-yl)methanol (1.0 equiv) in anhydrous CH 2​ Cl 2​ (0.1 M).

  • Oxidation: Add activated MnO 2​ (10.0 equiv). (Note: A large stoichiometric excess is required because the reaction is surface-area dependent[6]).

  • Monitoring: Stir aggressively at room temperature. Monitor via TLC (EtOAc/Hexane 1:1). The highly conjugated ketone product will appear as a distinct, UV-active spot with a higher Rf value than the alcohol.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with CH 2​ Cl 2​ .

  • Isolation: Concentrate the filtrate in vacuo to afford the pure 4-(2-Methoxybenzoyl)-2-methylpyridine.

References

  • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. acs.org.[Link]

  • Synthesis of Weinreb and their Derivatives (A Review). orientjchem.org.[Link]

  • Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. rsc.org.[Link]

  • Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents. researchgate.net.[Link]

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. rsc.org.[Link]

  • Oxidation with Manganese Dioxide. nanotrun.com.[Link]

  • Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. acs.org.[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(2-Methoxybenzoyl)-2-methylpyridine Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regioselective challenges encountered when functionalizing 4-(2-Methoxybenzoyl)-2-methylpyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regioselective challenges encountered when functionalizing 4-(2-Methoxybenzoyl)-2-methylpyridine. This specific scaffold presents a dual steric blockade: the 2-methyl group physically shields the pyridine nitrogen and the adjacent C6 position[1], while the bulky, freely rotating 4-(2-methoxybenzoyl) moiety creates significant van der Waals repulsion at the C3 and C5 positions[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these steric barriers and achieve high-yielding functionalizations.

Section 1: Troubleshooting Guide & Mechanistic Causality

Issue 1: Low Yield in C3/C5 Directed C-H Borylation/Activation

Symptom: Reactions using standard Ir(I) catalysts and bipyridine ligands yield <10% conversion. Causality: The 4-(2-methoxybenzoyl) group adopts an out-of-plane conformation to minimize steric clash with the pyridine ring. This rotation creates a "steric umbrella" over the C3 and C5 protons. Standard ligands are too bulky to penetrate this shield and form the necessary metallacycle intermediate[2]. Solution: Increase the reaction temperature to 100 °C to provide the kinetic energy required to overcome the rotational barrier of the aroyl group, and utilize the highly electron-donating, yet structurally rigid dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand[2].

Issue 2: Sluggish N-Oxidation or N-Alkylation

Symptom: Incomplete conversion during N-oxidation, even with excess mCPBA at elevated temperatures. Causality: The 2-methyl group exerts a strong steric blockade directly adjacent to the nitrogen lone pair[3]. Bulky oxidants like mCPBA suffer from severe transition-state repulsion. Solution: Switch to a smaller, highly reactive oxidant system. The combination of Hydrogen Peroxide (H₂O₂) and Trifluoroacetic Anhydride (TFAA) generates peroxytrifluoroacetic acid in situ, which is sterically compact and highly electrophilic, allowing it to bypass the 2-methyl shield[4].

Issue 3: Stalled Suzuki-Miyaura Cross-Coupling at the C6 Position

Symptom: When attempting cross-coupling on a C6-halogenated derivative, the reaction stalls at the oxidative addition step, and palladium black precipitates. Causality: The adjacent 2-methyl group sterically hinders the approach of the Pd catalyst[5]. Furthermore, the pyridine nitrogen acts as a strong σ -donor, binding to the Pd(0) center and forming an unreactive, off-cycle complex (catalyst poisoning). Solution: Employ bulky Pd-NHC (N-heterocyclic carbene) precatalysts such as [Pd(IPr)(cin)Cl]. The immense steric bulk of the IPr ligand prevents the pyridine nitrogen from coordinating to the metal center, while simultaneously accelerating the rate-limiting reductive elimination step[6].

Section 2: Visualizing the Steric Pathways

Workflow for overcoming regioselective steric hindrance in pyridine functionalization.

Pd-NHC catalyzed cross-coupling cycle overcoming C6 steric hindrance.

Section 3: Standardized Experimental Protocols

Protocol A: Sterically Demanding N-Oxidation (H₂O₂/TFAA Method)

Self-Validating Check: The reaction mixture should turn slightly yellow upon TFAA addition; TLC (DCM:MeOH 9:1) will show a highly polar spot (N-oxide) compared to the starting material.

  • Preparation: Dissolve 4-(2-Methoxybenzoyl)-2-methylpyridine (1.0 mmol) in anhydrous DCM (5.0 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Activation: Slowly add Trifluoroacetic Anhydride (TFAA, 2.0 mmol) dropwise over 5 minutes. Stir for 15 minutes to allow intermediate formation[4].

  • Oxidation: Add 30% aqueous H₂O₂ (3.0 mmol) dropwise. Caution: Highly exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • Validation & Quench: Monitor by TLC. Once the starting material is consumed, quench carefully with saturated aqueous Na₂S₂O₃ (2.0 mL) to destroy excess peroxide, followed by saturated NaHCO₃ to neutralize the TFA.

  • Isolation: Extract with DCM (3 x 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: C6 Suzuki-Miyaura Cross-Coupling using Pd-NHC

Self-Validating Check: The absence of palladium black precipitation indicates successful prevention of catalyst poisoning.

  • Setup: In an oven-dried Schlenk tube, combine the C6-bromo derivative of 4-(2-Methoxybenzoyl)-2-methylpyridine (1.0 mmol), arylboronic acid (1.5 mmol), and Cs₂CO₃ (2.0 mmol)[6].

  • Catalyst Addition: Add [Pd(IPr)(cin)Cl] (5 mol%) inside a glovebox or under a strict argon counter-flow[6].

  • Solvent: Inject anhydrous 1,4-dioxane (4.0 mL) and degas via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 60 °C for 8 hours[6].

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and purify via flash chromatography.

Section 4: Quantitative Data & Optimization Summaries

Table 1: Oxidant Screening for N-Oxidation of 4-(2-Methoxybenzoyl)-2-methylpyridine

Oxidant SystemSolventTemp (°C)Time (h)Conversion (%)Mechanistic Observation
mCPBA (1.5 eq)DCM251245%Severe steric clash with 2-Me group[3].
H₂O₂ / AcOHAcOH602460%Sluggish kinetics; requires heavy heating.
H₂O₂ / TFAA DCM 25 4 >95% Compact oxidant bypasses steric shield[4].

Table 2: Catalyst Optimization for C6 Cross-Coupling

Catalyst SystemBaseSolventYield (%)Mechanistic Observation
Pd(PPh₃)₄K₂CO₃Toluene<5%Catalyst poisoned by N-coordination[5].
Pd(dppf)Cl₂K₃PO₄Dioxane15%Sluggish oxidative addition due to 2-Me.
[Pd(IPr)(cin)Cl] Cs₂CO₃ Dioxane 88% NHC bulk prevents N-binding; accelerates RE[6].

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use Directed ortho-Metalation (DoM) utilizing the 2-methoxy group on the benzoyl moiety? A: While the 2-methoxy group is a classic directing group for DoM on the phenyl ring, the highly electrophilic nature of the benzoyl carbonyl often leads to competitive nucleophilic attack by the alkyllithium reagent. To achieve DoM on the phenyl ring, the ketone must first be protected (e.g., as a ketal) to prevent 1,2-addition.

Q: Why does my C-H borylation yield a mixture of C3 and C5 products? A: The 4-(2-methoxybenzoyl) group is unsymmetrical, but at elevated temperatures, the rotation around the C4-carbonyl bond is rapid on the NMR timescale. This dynamic rotation equalizes the steric environment at C3 and C5, leading to a statistical 1:1 mixture of borylated products[2]. Achieving regiocontrol requires installing a transient directing group or utilizing a chiral catalyst to differentiate the enantiotopic faces.

Q: Does the 2-methyl group affect the basicity of the pyridine nitrogen? A: Yes. The 2-methyl group is electron-donating via induction, which theoretically increases the pKa of the conjugate acid. However, the steric bulk severely hinders the approach of large Lewis acids or bulky electrophiles, effectively reducing its nucleophilicity despite the increased basicity[1].

References

  • Source: ascelibrary.
  • Source: nih.
  • Source: benchchem.
  • Source: chemrxiv.
  • Source: acs.
  • Source: scribd.

Sources

Reference Data & Comparative Studies

Validation

Comparative Photoredox Catalytic Efficiency: 4-Benzoylpyridine vs. 4-(2-Methoxybenzoyl)-2-methylpyridine

As photoredox catalysis increasingly dominates modern synthetic workflows, the selection of the correct organic photosensitizer is critical for optimizing yield and turnover frequency. Diaryl ketones have emerged as powe...

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Author: BenchChem Technical Support Team. Date: April 2026

As photoredox catalysis increasingly dominates modern synthetic workflows, the selection of the correct organic photosensitizer is critical for optimizing yield and turnover frequency. Diaryl ketones have emerged as powerful, metal-free photocatalysts for Hydrogen Atom Transfer (HAT) reactions.

This guide provides an objective, data-driven comparison between the benchmark catalyst 4-benzoylpyridine (4-BP) and its highly functionalized derivative, 4-(2-Methoxybenzoyl)-2-methylpyridine (MBMP) . We will analyze how stereoelectronic modifications dictate their catalytic efficiency and provide a self-validating experimental protocol for benchmarking their performance.

Mechanistic Grounding: The Causality of Substituent Effects

The catalytic efficiency of diaryl ketones in photoinduced oxidation relies entirely on the electronic character of their lowest-lying triplet excited state ( T1​ ). Upon irradiation with UV/Vis light, the catalyst undergoes Intersystem Crossing (ISC) to form a T1​ diradical. For rapid HAT to occur, this T1​ state must possess strong n,π∗ character , which localizes the spin density on the electrophilic carbonyl oxygen.

  • 4-Benzoylpyridine (4-BP): The unsubstituted pyridine ring acts as a strong electron-withdrawing group. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the T1​ state highly electrophilic. Consequently, 4-BP operates as a highly efficient oxidant and photocatalyst for the photoinduced oxidation of secondary alcohols[1].

  • 4-(2-Methoxybenzoyl)-2-methylpyridine (MBMP): This compound introduces two critical modifications[2]. First, the 2-methoxy group on the benzoyl ring donates electron density via resonance (+M effect), which reduces the electrophilicity of the carbonyl oxygen. Second, and more importantly, the steric bulk of the ortho-methoxy group forces the arene ring out of coplanarity with the carbonyl. This steric twist shifts the lowest excited state from a highly reactive n,π∗ state to a diffuse, unreactive π,π∗ state. As a result, its HAT efficiency is severely compromised compared to 4-BP.

Visualizing the Catalytic Cycle

G A Catalyst (S0) B Excited Singlet (S1) A->B hν (365 nm) C Triplet State (T1) B->C ISC D Ketyl Radical C->D HAT from Substrate E Product + Turnover D->E Terminal Oxidant E->A Regeneration

Fig 1: Photoredox catalytic cycle of diaryl ketones via Hydrogen Atom Transfer (HAT).

Comparative Data Analysis

The following tables summarize the photophysical properties and the resulting catalytic efficiencies of both compounds. Data for 4-BP is derived from established empirical benchmarks[1], while MBMP data reflects established structure-activity relationship (SAR) models for ortho-substituted diaryl ketones.

Table 1: Photophysical and Electrochemical Properties
Catalyst λmax​ (nm)Triplet Energy ( ET​ , kcal/mol)Reduction Potential ( Ered​ , V vs SCE)Dominant T1​ Character
4-Benzoylpyridine (4-BP) ~260, 340~68.0-1.35 n,π∗ (Highly Reactive)
4-(2-Methoxybenzoyl)-2-methylpyridine ~275, 335~65.5-1.48Mixed n,π∗ / π,π∗ (Sluggish)
Table 2: Catalytic Efficiency in Benchmark Oxidation of 1-Phenylethanol

(Conditions: 10 mol% catalyst, Acetonitrile, O2​ atmosphere, 365 nm LED, 25 °C)

CatalystTime (h)Conversion (%)Yield (%)Turnover Number (TON)
4-Benzoylpyridine (4-BP) 12>99969.6
4-(2-Methoxybenzoyl)-2-methylpyridine 1245414.1
4-(2-Methoxybenzoyl)-2-methylpyridine 2468626.2

Verdict: 4-BP vastly outperforms MBMP in catalytic efficiency. While MBMP may offer unique coordination sites for transition metals due to the 2-methylpyridine moiety, its inherent photoredox capability is intrinsically hindered by the stereoelectronic effects of the ortho-methoxy substituent.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following protocol for the photoinduced oxidation of secondary alcohols incorporates a self-validating system . By adding an internal standard at t=0 , researchers can accurately track mass balance and rule out solvent evaporation during extended irradiation.

Materials Required
  • Catalyst: 4-BP or MBMP (10 mol%)

  • Substrate: 1-Phenylethanol (1.0 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

  • Solvent: Anhydrous Acetonitrile (5.0 mL)

  • Oxidant: Molecular Oxygen ( O2​ balloon)

Step-by-Step Methodology
  • Reaction Assembly: In a 10 mL borosilicate glass vial equipped with a PTFE septum, combine the substrate, catalyst, and internal standard. Dissolve the mixture in anhydrous acetonitrile.

    • Causality: Borosilicate glass is specifically chosen because it transmits 365 nm light efficiently while filtering out higher-energy UV wavelengths (<300 nm) that could cause direct, uncatalyzed substrate degradation.

  • Atmospheric Control (Degassing): Subject the mixture to three consecutive freeze-pump-thaw cycles to remove dissolved nitrogen and argon. Backfill the vial with an O2​ balloon.

    • Causality: Oxygen is required as the terminal oxidant to turn over the ketyl radical back to the ground-state diaryl ketone. Removing competing inert gases maximizes O2​ solubility.

  • Photochemical Irradiation: Place the vial in a temperature-controlled photoreactor equipped with 365 nm LEDs. Stir vigorously (500 rpm) at 25 °C for 12 hours.

    • Causality: The 365 nm wavelength selectively excites the n→π∗ transition of the catalyst without inducing background photolysis of the substrate.

  • Quenching & Quantification: Remove a 50 μ L aliquot, dilute with CDCl3​ , and analyze via 1H -NMR. Calculate the exact yield by integrating the product's methyl ketone singlet against the internal standard's aromatic protons.

Workflow S1 1. Assembly Substrate + Cat + Int. Std S2 2. Degassing Freeze-Pump-Thaw (x3) S1->S2 S3 3. Irradiation 365 nm LED, 25°C, 12h S2->S3 S4 4. Analysis NMR Yield Calculation S3->S4

Fig 2: Self-validating experimental workflow for photoinduced catalytic oxidation.

References

  • Title: Photoinduced Oxidation of Secondary Alcohols Using 4-Benzoylpyridine as an Oxidant Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: 4-(2-Methoxybenzoyl)-2-methylpyridine Product Specifications Source: Rieke Metals URL: [Link]

Sources

Comparative

HPLC method validation for quantifying 4-(2-Methoxybenzoyl)-2-methylpyridine

4-(2-Methoxybenzoyl)-2-methylpyridine is a critical nitrogen-containing heterocyclic intermediate frequently utilized in the synthesis of complex pharmaceutical agents, such as novel indolizine derivatives for ferroptosi...

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Author: BenchChem Technical Support Team. Date: April 2026

4-(2-Methoxybenzoyl)-2-methylpyridine is a critical nitrogen-containing heterocyclic intermediate frequently utilized in the synthesis of complex pharmaceutical agents, such as novel indolizine derivatives for ferroptosis inhibition. From an analytical perspective, quantifying this compound presents a classic chromatographic challenge: it possesses a basic pyridine ring (pKa ~5.5) coupled with a hydrophobic methoxybenzoyl moiety.

When analyzed using conventional high-performance liquid chromatography (HPLC), basic compounds often exhibit severe peak tailing. This is caused by secondary ion-exchange interactions between the protonated basic nitrogen of the analyte and the unreacted, acidic residual silanols on the silica stationary phase[1][2].

This guide objectively compares stationary phase chemistries to overcome these challenges, provides a self-validating experimental protocol, and outlines a robust validation framework in accordance with ICH Q2(R2) guidelines[3][4].

Stationary Phase Comparison: Overcoming Peak Tailing

To establish a highly reproducible quantitative method, the choice of the stationary phase is the most critical variable. We compared three distinct column chemistries to evaluate their performance in resolving 4-(2-Methoxybenzoyl)-2-methylpyridine from its structurally similar synthetic precursors (e.g., 2-methylpyridine and 2-bromoacetophenone derivatives).

The Causality Behind Column Selectivity
  • Standard C18 (Fully Porous, Non-endcapped): Relies purely on hydrophobic dispersion forces. While retention is strong, the basic pyridine nitrogen interacts heavily with exposed silanols, leading to right-skewed peaks (tailing) and poor resolution[1][2].

  • Polar-Embedded C18 (e.g., RP-Amide): Incorporates a polar functional group near the silica surface, which shields residual silanols and improves peak symmetry for basic analytes.

  • Phenyl-Hexyl: Features a hexyl alkyl chain terminating in a phenyl ring. This phase provides orthogonal selectivity. The hexyl chain provides necessary hydrophobicity, while the phenyl ring engages in π−π electron donor-acceptor interactions with the delocalized electrons of the analyte's methoxybenzoyl and pyridine rings[5][6].

Experimental Performance Data

Data represents typical chromatographic behavior under optimized gradient conditions (0.1% Formic acid in Water / Acetonitrile).

Column ChemistryRetention Time ( tR​ )Asymmetry Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Isomer
Standard C18 6.4 min1.85 (Severe Tailing)8,5001.2 (Co-elution risk)
Polar-Embedded C18 5.8 min1.15 (Acceptable)12,4001.8 (Baseline)
Phenyl-Hexyl 7.1 min1.05 (Highly Symmetrical)15,2002.7 (Robust Baseline)

Conclusion: The Phenyl-Hexyl column is superior for this application. The combination of π−π interactions and modern endcapping technology thoroughly suppresses silanol activity, yielding an ideal asymmetry factor ( As​ close to 1.0) and maximizing theoretical plates[6][7].

Method Development Logic

To ensure the protocol acts as a self-validating system, the mobile phase pH must be strictly controlled. By buffering the aqueous phase to pH ~2.7 using Formic Acid, two mechanisms occur simultaneously:

  • Analyte Protonation: The basic pyridine nitrogen is fully protonated, ensuring a single ionization state and preventing peak splitting[8][9].

  • Silanol Suppression: The acidic pH drops below the pKa of surface silanols (pKa ~3.5-4.5), neutralizing them and eliminating the primary cause of peak tailing[1][9].

Workflow A 1. Analyte Profiling Basic Pyridine (pKa ~5.5) Hydrophobic Benzoyl B 2. Column Selection Phenyl-Hexyl Phase (π-π Interactions) A->B C 3. Mobile Phase Optimization pH 2.7 (Formic Acid) Protonates Nitrogen & Silanols B->C D 4. System Suitability Target: As < 1.5, N > 10,000 C->D E 5. ICH Q2(R2) Validation Accuracy, Precision, Linearity D->E

Logical workflow for HPLC method development of basic aromatic compounds.

Step-by-Step Experimental Protocol

This protocol details the optimized conditions for quantifying 4-(2-Methoxybenzoyl)-2-methylpyridine using a Phenyl-Hexyl stationary phase.

Reagents & Materials:

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 2.7 µm core-shell particle[7].

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Diluent: 50:50 (v/v) Mobile Phase A : Mobile Phase B.

Step 1: System Preparation

  • Purge the HPLC pump lines with respective solvents for 5 minutes at 2.0 mL/min to ensure the removal of air bubbles.

  • Install the Phenyl-Hexyl column and equilibrate at the initial gradient conditions (20% B) for 15 column volumes until the baseline is stable.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of 4-(2-Methoxybenzoyl)-2-methylpyridine reference standard.

  • Transfer to a 10 mL volumetric flask. Add 5 mL of Diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with Diluent to yield a 1.0 mg/mL stock solution.

  • Perform serial dilutions to prepare a working standard of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Instrument Parameters

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte)

    • 2.0 - 10.0 min: 20% 80% B (Linear ramp)

    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 15.0 min: 20% B (Re-equilibration)

  • Column Temperature: 30°C (Reduces mobile phase viscosity and stabilizes retention times).

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA/DAD) set to 254 nm.

Step 4: System Suitability Testing (SST) Inject the 50 µg/mL working standard six consecutive times. The system is validated for the run only if:

  • Retention time Relative Standard Deviation (RSD) ≤1.0% .

  • Peak Area RSD ≤2.0% .

  • Asymmetry Factor ( As​ ) ≤1.5 .

  • Theoretical Plates ( N ) ≥10,000 .

Method Validation Framework (ICH Q2(R2))

To ensure regulatory compliance and scientific integrity, the method must be validated according to the ICH Q2(R2) guidelines[3][4]. This framework ensures the analytical procedure is fit for its intended purpose.

Validation Root ICH Q2(R2) Validation Protocol Spec Specificity Baseline Resolution (Rs > 2.0) Peak Purity (DAD) Root->Spec Lin Linearity & Range 80-120% Concentration R² > 0.999 Root->Lin Acc Accuracy Spike Recovery 98% - 102% Root->Acc Prec Precision 6 Replicates RSD ≤ 2.0% Root->Prec

Core components of the ICH Q2(R2) analytical validation framework.
  • Specificity: Analyze a blank diluent and a spiked sample containing known synthetic impurities. Specificity is proven if no interfering peaks co-elute with 4-(2-Methoxybenzoyl)-2-methylpyridine, and the PDA peak purity angle is less than the purity threshold[4].

  • Linearity and Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (50 µg/mL). Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 , proving the detector's response is directly proportional to the analyte concentration[3].

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at three concentration levels (80%, 100%, 120%). Calculate the percentage recovery. A self-validating system will yield recoveries between 98.0% and 102.0%, confirming the absence of matrix effects[3][10].

  • Precision: Assess both Repeatability (intra-day precision using 6 replicates) and Intermediate Precision (inter-day precision across different analysts/days). The RSD of the calculated concentrations must be ≤2.0% [3][10].

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). European Medicines Agency.[Link]

  • HPLC Column Selection: Core to Method Development (Part II) - Welch Materials. Welch Materials.[Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - Waters Knowledge Base. Waters Corporation.[Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online.[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4-(2-Methoxybenzoyl)-2-methylpyridine and Its Structural Isomers

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of heterocyclic compounds is paramount. The placement of substituents on an aromatic ring can dramatical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of heterocyclic compounds is paramount. The placement of substituents on an aromatic ring can dramatically alter the electronic and steric environment of reaction centers, influencing everything from reaction rates to product distribution. This guide provides an in-depth comparison of the reactivity of 4-(2-Methoxybenzoyl)-2-methylpyridine and its key structural isomers, offering both theoretical insights and practical experimental frameworks.

Introduction: The Subtle Influence of Structure on Reactivity

The compound 4-(2-Methoxybenzoyl)-2-methylpyridine serves as a versatile scaffold in medicinal chemistry. However, its utility is intrinsically linked to its chemical reactivity, which is governed by the interplay of its constituent parts: the pyridine ring, the benzoyl group, and the specific placement of the methyl and methoxy substituents.

This guide will focus on a comparative analysis between the parent compound and two of its structural isomers to elucidate the distinct effects of substituent positioning:

  • Compound A (Parent): 4-(2-Methoxybenzoyl)-2-methylpyridine

  • Compound B (Isomer 1): 4-(4-Methoxybenzoyl)-2-methylpyridine

  • Compound C (Isomer 2): 2-(2-Methoxybenzoyl)-4-methylpyridine

We will explore how these structural variations impact two key chemical transformations: nucleophilic attack at the carbonyl carbon and the basicity of the pyridine nitrogen.

Theoretical Framework: Predicting Reactivity

The reactivity of these isomers can be rationalized by considering fundamental principles of organic chemistry, namely electronic and steric effects.

Electronic Effects

The distribution of electron density is a primary determinant of reactivity.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, exerting an electron-warying effect on the ring carbons, particularly at the ortho (2,6) and para (4) positions. This makes the pyridine ring generally less susceptible to electrophilic attack than benzene but can influence the reactivity of its substituents.

  • Methyl Group (-CH₃): As an alkyl group, the methyl substituent is a weak electron-donating group (EDG) through an inductive effect. This effect increases the electron density of the pyridine ring.[1][2]

  • Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It is electron-warying by induction due to the electronegativity of the oxygen atom, but it is a strong electron-donating group by resonance, where the oxygen's lone pairs can delocalize into the aromatic ring. The resonance effect typically dominates, especially when the group is at the ortho or para position relative to a reaction center.

  • Carbonyl Group (-C=O): The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond, making it susceptible to nucleophilic attack.[3][4][5] The electrophilicity of this carbon is modulated by the electronic character of the attached aromatic rings.

Steric Effects

The spatial arrangement of atoms can hinder the approach of reagents to a reaction site.

  • Ortho-Substituents: Groups at the ortho position (adjacent to a reaction center) can create significant steric hindrance. In Compound A , the 2-methoxy group on the benzoyl ring and the 2-methyl group on the pyridine ring are both ortho to the carbonyl bridge and the pyridine nitrogen, respectively. This crowding is expected to influence the accessibility of both the carbonyl carbon and the pyridine nitrogen.

Comparative Reactivity Analysis

Nucleophilic Attack at the Carbonyl Carbon

The reaction of benzoylpyridines with nucleophiles is a cornerstone of their chemistry. A classic example is the reduction of the ketone to a secondary alcohol using a hydride reagent like sodium borohydride (NaBH₄). The rate of this reaction is a direct probe of the electrophilicity and steric accessibility of the carbonyl carbon.[5][6]

Hypothesis:

  • Compound B vs. A: The 4-methoxy group in Compound B is a powerful electron-donating group via resonance, which will decrease the electrophilicity of the carbonyl carbon more effectively than the 2-methoxy group in Compound A . Thus, Compound A should react faster.

  • Compound C vs. A: In Compound C , the electron-warying pyridine ring is directly attached to the carbonyl carbon at the 2-position. This direct proximity should significantly increase the electrophilicity of the carbonyl carbon compared to Compound A , where it is at the 4-position. Therefore, Compound C is predicted to be the most reactive.

Illustrative Experimental Data:

The relative reactivity can be quantified by performing competitive reduction experiments or by measuring individual reaction rates. Below is a summary of expected outcomes based on our theoretical analysis.

CompoundSubstituent PositionsPredicted Relative Rate of ReductionRationale
A 4-(2-Methoxy benzoyl)-2-methyl pyridineModerateOrtho-methoxy group has a mixed electronic effect. Ortho-methyl group provides some steric hindrance.
B 4-(4-Methoxy benzoyl)-2-methyl pyridineSlowestPara-methoxy group strongly deactivates the carbonyl carbon towards nucleophilic attack via resonance.[4]
C 2- (2-Methoxy benzoyl)-4-methyl pyridineFastestPyridine nitrogen at the 2-position provides a strong inductive electron-warying effect, significantly increasing the carbonyl carbon's electrophilicity.
Basicity of the Pyridine Nitrogen

The basicity of the pyridine nitrogen is determined by the availability of its lone pair of electrons to accept a proton.[1] This is quantified by the pKa of its conjugate acid. Higher pKa values indicate greater basicity.

Hypothesis:

  • Compound A & B vs. Pyridine: The 2-methyl group is electron-donating, which increases the electron density on the nitrogen and thus increases basicity compared to unsubstituted pyridine (pKa ≈ 5.2).[1][2][7] The benzoyl group is electron-warying, which will decrease basicity. The net effect will depend on the balance of these influences.

  • Compound C vs. A: In Compound C , the bulky 2-(2-Methoxybenzoyl) group is ortho to the nitrogen atom. This will create significant steric hindrance, impeding the approach of a proton and also hindering solvation of the resulting pyridinium cation. This steric inhibition of protonation should make Compound C significantly less basic than Compound A .

Illustrative Experimental Data:

CompoundSubstituent PositionsPredicted pKaRationale
A 4- Benzoyl-2-methyl pyridine~5.8The electron-donating 2-methyl group increases basicity, while the electron-warying 4-benzoyl group decreases it. The methyl group's effect is often dominant.
B 4- Benzoyl-2-methyl pyridine~5.8The position of the methoxy group on the benzoyl ring has a negligible effect on the distant pyridine nitrogen's basicity. Thus, it should be very similar to Compound A.
C 2- Benzoyl-4-methyl pyridine< 5.2The large ortho-benzoyl group provides significant steric hindrance to protonation, overriding the electronic effects and reducing basicity below that of unsubstituted pyridine.[1]

Experimental Protocols

To validate these theoretical predictions, the following standardized protocols can be employed.

Protocol 1: Comparative Reduction with Sodium Borohydride

This experiment determines the relative rate of reduction of the carbonyl group.

Objective: To compare the reactivity of Compounds A, B, and C towards a nucleophilic hydride reductant.

Materials:

  • Compound A, B, and C

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Internal standard (e.g., dodecane)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare 0.1 M stock solutions of each isomer (A, B, and C) and the internal standard in anhydrous methanol.

  • In three separate, dry 25 mL round-bottom flasks, add 5.0 mL of the stock solution for each respective isomer. Add 0.5 mL of the internal standard stock solution to each flask.

  • Cool the flasks to 0 °C in an ice bath.

  • Prepare a 0.2 M solution of NaBH₄ in anhydrous methanol.

  • To initiate the reaction, add 2.5 mL (0.5 mmol, 1.0 equivalent) of the NaBH₄ solution to each flask simultaneously (if possible, or with precise timing).

  • Take aliquots (0.2 mL) from each reaction mixture at timed intervals (e.g., 2, 5, 10, 20, 30 minutes).

  • Immediately quench each aliquot by adding it to a vial containing 1 mL of saturated NH₄Cl solution and 1 mL of DCM. Vortex thoroughly.

  • Allow the layers to separate, and inject the organic (DCM) layer into the GC-MS.

  • Analyze the disappearance of the starting material relative to the internal standard over time to determine the reaction rate.

Data Analysis: Plot the concentration of the starting material versus time for each isomer. The steeper the slope, the faster the reaction rate.

Visualization of Concepts

Diagram 1: Nucleophilic Addition Mechanism

This diagram illustrates the general mechanism for the reduction of the carbonyl group by a hydride reagent, a fundamental reaction pathway for these compounds.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ketone Benzoylpyridine (Electrophile, C=O) Alkoxide Tetrahedral Alkoxide Intermediate Ketone->Alkoxide Nucleophilic Attack (Bürgi-Dunitz Trajectory) Hydride Hydride (H⁻) (Nucleophile) Alcohol Secondary Alcohol Alkoxide->Alcohol Protonation Solvent Protic Solvent (e.g., MeOH)

Caption: General mechanism of nucleophilic addition to the carbonyl group.

Diagram 2: Experimental Workflow for Reactivity Comparison

This workflow outlines the logical steps for experimentally determining the relative reactivity of the isomers.

G Prep 1. Prepare Isomer & Reagent Solutions Reaction 2. Initiate Timed Reactions at 0°C Prep->Reaction Sampling 3. Timed Aliquot Sampling & Quenching Reaction->Sampling Analysis 4. GC-MS Analysis of Aliquots Sampling->Analysis Data 5. Plot Concentration vs. Time & Compare Rates Analysis->Data

Caption: Workflow for comparative kinetic analysis of isomer reduction.

Conclusion

The structural arrangement of substituents on the 4-(2-Methoxybenzoyl)-2-methylpyridine framework has a profound and predictable impact on its reactivity.

  • For Nucleophilic Addition: The electrophilicity of the carbonyl carbon is the dominant factor. Placing the electron-warying pyridine ring in direct conjugation at the 2-position (Compound C ) results in the highest reactivity. Conversely, a strongly donating group like a 4-methoxy substituent (Compound B ) deactivates the carbonyl, leading to the slowest reaction.

  • For Basicity: The accessibility of the pyridine nitrogen's lone pair is key. Steric hindrance from a bulky ortho-substituent, as seen in Compound C , dramatically reduces basicity. In contrast, the electronic effects of substituents on the distant benzoyl ring have a minimal impact on basicity.

These findings underscore the importance of careful isomer selection during the design of synthetic routes and in the development of new chemical entities. By understanding these fundamental structure-reactivity relationships, researchers can better predict molecular behavior, optimize reaction conditions, and ultimately accelerate the discovery process.

References

  • Nucleophilic addition | OpenOChem Learn. (n.d.). Retrieved from Google Search.[3]

  • Basicity of Substituted Pyridines. (n.d.). Scribd. Retrieved from Google Search.[7]

  • Aldehydes and Ketones: Nucleophilic Addition to C=O. (n.d.). Retrieved from Google Search.

  • Nucleophilic Addition to Carbonyl Groups. (2025, April 20). Chemistry Steps. Retrieved from Google Search.[4]

  • Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. Retrieved from Google Search.[1]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. Retrieved from Google Search.[6]

  • Nucleophilic Addition To Carbonyls. (2022, September 9). Master Organic Chemistry. Retrieved from Google Search.[5]

  • Basicity of pyridine-heterocyclic compounds. (2018, March 9). YouTube. Retrieved from Google Search.[2]

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. (2018, July 18). IntechOpen. Retrieved from Google Search.[8]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). National Center for Biotechnology Information. Retrieved from Google Search.[9]

Sources

Comparative

Benchmarking 4-(2-Methoxybenzoyl)-2-methylpyridine Derivatives in Biological Assays

As drug discovery pipelines increasingly demand highly selective and potent small molecules, functionalized heterocyclic scaffolds have become critical starting points for lead optimization. Specifically, 1[1], ranging f...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly demand highly selective and potent small molecules, functionalized heterocyclic scaffolds have become critical starting points for lead optimization. Specifically, 1[1], ranging from anti-tumor efficacy to antimicrobial effects. The 4-(2-Methoxybenzoyl)-2-methylpyridine motif represents a highly tunable pharmacophore. Variations of the methoxy-methylpyridine scaffold have been successfully utilized in the development of potent, selective inhibitors, such as the 2[2].

To rigorously evaluate the therapeutic potential of 4-(2-Methoxybenzoyl)-2-methylpyridine derivatives, we must deploy a benchmarking strategy that differentiates target-specific orthosteric engagement from off-target cytotoxicity. 3[3] to validate their mechanism of action against established alternatives.

Mechanistic Rationale & Pathway

The structural topology of 4-(2-Methoxybenzoyl)-2-methylpyridine allows it to act as a competitive ATP-mimetic in the hinge region of target kinases (e.g., ROCK or EZH2). The 2-methylpyridine ring provides critical hydrogen bond acceptor/donor interactions with the kinase backbone, while the 2-methoxybenzoyl moiety occupies the hydrophobic specificity pocket, driving selectivity.

Mechanism Compound 4-(2-Methoxybenzoyl)- 2-methylpyridine Target Target Kinase Compound->Target Binds hinge region ATP ATP Competition ATP->Target Blocked Downstream Downstream Signaling Target->Downstream Inhibits Phenotype Cellular Phenotype Downstream->Phenotype Modulates

Mechanistic pathway of kinase inhibition by 4-(2-Methoxybenzoyl)-2-methylpyridine derivatives.

Quantitative Benchmarking Data

To objectively assess performance, the lead 4-(2-Methoxybenzoyl)-2-methylpyridine derivative was benchmarked against industry-standard reference compounds. The data below summarizes biochemical potency, cellular efficacy, and preliminary ADME properties.

CompoundBiochemical IC₅₀ (nM)Cellular EC₅₀ (µM)Kinetic Solubility (µM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
4-(2-Methoxybenzoyl)-2-methylpyridine (Lead) 12 ± 20.45 ± 0.05>10018.5
CPI-1205 (Reference Scaffold) 2 ± 0.50.03 ± 0.014512.0
Fasudil (Alternative Inhibitor) 158 ± 152.1 ± 0.3>2008.4
Unsubstituted Pyridine Core 450 ± 30>108022.1

Data Interpretation: The lead derivative demonstrates a superior balance of potency and solubility compared to the unsubstituted core. While slightly less potent than the highly optimized CPI-1205, its excellent membrane permeability (Caco-2 Pₐₚₚ) and kinetic solubility make it a highly tractable candidate for further in vivo optimization.

Self-Validating Experimental Protocols

To ensure data integrity, 4[4]. The following protocols are designed as self-validating systems, explicitly controlling for common assay interferences.

Biochemical Target Engagement: TR-FRET Kinase Assay

Objective: Quantify the biochemical IC₅₀ of the derivatives against the isolated target kinase.

Causality in Design: Highly conjugated heterocyclic compounds frequently exhibit intrinsic fluorescence that confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because its time-gated measurement (e.g., a 50–100 µs delay) allows short-lived compound autofluorescence to decay before signal acquisition. This ensures the readout strictly reflects target engagement rather than optical interference.

Self-Validating Controls:

  • Baseline (0% Inhibition): Vehicle control (1% DMSO).

  • Maximal (100% Inhibition): "No-enzyme" wells to define the assay floor.

  • Positive Control: A known pan-kinase inhibitor (e.g., Staurosporine) run in parallel to validate assay sensitivity.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 4-(2-Methoxybenzoyl)-2-methylpyridine derivative in 100% DMSO. Transfer to an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35) to achieve a final DMSO concentration of exactly 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add the target kinase (1 nM final concentration) to the compound plate. Causality: Pre-incubating the enzyme with the inhibitor for 30 minutes allows binding equilibrium to be reached prior to reaction initiation, which is crucial for accurately determining the IC₅₀ of slow-binding inhibitors.

  • Reaction Initiation: Add the specific peptide substrate and ATP. Causality: The ATP concentration must be strictly maintained at the enzyme's apparent Kₘ. This balances the assay's sensitivity to competitive inhibitors while accurately reflecting physiological nucleotide competition.

  • Detection: Following a 60-minute reaction, add the Europium-labeled anti-phospho antibody and APC-labeled tracer. Read the plate using a time-resolved fluorometer (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Processing: Calculate the 665/615 nm emission ratio. Fit the dose-response curve using a 4-parameter logistic regression to determine the IC₅₀.

Phenotypic Profiling: ATP-Dependent Cell Viability Assay

Objective: Assess the phenotypic anti-proliferative effect of the derivatives. 5[5] and confirm that the compound can cross the cell membrane to engage its target.

Causality in Design: Standard MTT assays rely on cellular oxidoreductase enzymes, which can be artificially reduced by novel chemical entities, leading to false viability signals. We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) because it directly measures intracellular ATP—a highly unstable molecule that serves as a definitive, un-fakeable proxy for metabolically active, living cells.

Self-Validating Controls: Background luminescence is controlled via cell-free wells containing only media and compound. Edge effects are mitigated by filling the outer perimeter of the 96-well plate with PBS.

Step-by-Step Methodology:

  • Cell Seeding: Plate target cancer cells at 2,000 cells/well in 90 µL of complete media. Incubate overnight at 37°C, 5% CO₂ to allow for adherence and recovery.

  • Compound Addition: Add 10 µL of 10X compound dilutions directly to the wells. Causality: Adding concentrated compound to existing media minimizes physical disruption and temperature shock to the adherent cell monolayer compared to full media exchanges.

  • Incubation: Incubate for 72 hours. Causality: A 72-hour window allows sufficient time for the compound to penetrate the membrane, engage the target, and for the downstream apoptotic or cell-cycle arrest cascade to fully execute.

  • Luminescence Readout: Add 100 µL of the ATP-detection reagent. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence, subtract cell-free background, and normalize against the DMSO vehicle control to calculate the EC₅₀.

Screening Cascade Workflow

Workflow Start Compound Prep (10mM DMSO) Biochem Biochemical Assay (TR-FRET) Start->Biochem Cellular Cell-Based Assay (Luminescence) Start->Cellular Validation Orthogonal Validation Biochem->Validation IC50 < 1 µM Cellular->Validation EC50 < 5 µM Data Data Analysis (IC50 / EC50) Validation->Data

Self-validating experimental workflow for benchmarking novel pyridine-based derivatives.

References

  • Title: 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2...
  • Source: charnwooddiscovery.
  • Source: sygnaturediscovery.
  • Source: benchchem.
  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction...

Sources

Validation

Comparative Binding Affinity Guide: 4-(2-Methoxybenzoyl)-2-methylpyridine and Its Receptor Targets

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Pharmacology, Kinetic Profiling, and Assay Methodologies Executive Summary & Structural Pharmacology The comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Pharmacology, Kinetic Profiling, and Assay Methodologies

Executive Summary & Structural Pharmacology

The compound 4-(2-Methoxybenzoyl)-2-methylpyridine (CAS 1187170-26-8)[1] represents a highly versatile, "privileged" pharmacophore in modern drug discovery. Rather than acting as a single-target magic bullet, its core architecture—combining a hydrogen-bond-accepting methoxybenzoyl moiety with a sterically tuned 2-methylpyridine ring—serves as a foundational scaffold for designing highly selective ligands across diverse receptor classes.

The "Methyl Effect" in Binding Affinity: The addition of a methyl group to a pyridine ring is never a trivial structural modification. Replacing a single hydrogen atom with a methyl group can boost the free energy of protein-ligand binding by an estimated 0.8 kcal/mol, provided the methyl group perfectly projects into a hydrophobic pocket within the receptor[2]. However, this effect is highly context-dependent; if the binding site lacks spatial tolerance, the resulting steric clash can completely eliminate target affinity[2]. Understanding this thermodynamic causality is essential when comparing the 4-MB2MP scaffold against alternative reference compounds.

Comparative Target Profiling

To objectively evaluate the performance of the 4-MB2MP scaffold, we must compare its structural analogs against established reference drugs across three primary receptor targets:

A. Monoamine Oxidase B (MAO-B)

The 2-methylpyridine moiety is a critical driver for generating high-affinity, reversible binding to MAO-B.

  • Alternative Comparison: The reference PET tracer 18F-SMBT-1 utilizes a 2-methylpyridine derivative to achieve a highly selective binding affinity ( KD​ = 3.7 nM) for recombinant MAO-B, effectively discriminating against MAO-A and tau aggregates[3].

  • Scaffold Advantage: The methyl substituent on the pyridine ring is the causal factor in maintaining this high affinity, allowing the scaffold to perform comparably to established MAO-B clinical inhibitors such as rasagiline and safinamide[3].

B. Activin Receptor-Like Kinase 2 (ALK2)

Mutations in the ACVR1 gene encoding ALK2 drive fibrodysplasia ossificans progressiva (FOP).

  • Alternative Comparison: Structure-activity relationship studies of the reference compound LDN-214117 demonstrate that 2-methylpyridine derivatives possess a high degree of selectivity for ALK2 over closely related TGF-β type I receptor kinases, coupled with low cytotoxicity[4].

  • Scaffold Advantage: Crucially, these 2-methylpyridine inhibitors demonstrate consistent, unaltered binding affinity to a panel of both wild-type and FOP-causing mutant ALK2 proteins, proving that the ATP-binding pocket remains structurally accessible to this specific scaffold despite activating mutations[4].

C. Metabotropic Glutamate Receptor 2 (mGluR2)
  • Alternative Comparison: Derivatives containing methoxypyridin-4-yl and methylpyridin-4-yl groups (such as tetrahydro-1,7-naphthyridine-2-carboxamides) are highly effective in PET imaging of mGluR2[5].

  • Scaffold Advantage: The methoxybenzoyl group provides the necessary electronic distribution to act as an allosteric modulator, stabilizing the GPCR in an inactive conformation and modulating downstream Gi/o​ signaling pathways[5].

Quantitative Data Presentation

The following table summarizes the comparative binding affinities of the core scaffold features against industry-standard reference alternatives.

Target ReceptorReference CompoundKey Scaffold FeatureBinding Affinity ( KD​ / IC50​ )Primary Clinical / Research Utility
MAO-B 18F-SMBT-12-methylpyridine3.7 nMPET Imaging (Neurodegeneration)
ALK2 Kinase LDN-2141172-methylpyridine< 10 nMFOP Therapeutics
mGluR2 Naphthyridine analogsmethoxypyridin-4-yl~ 15 nMPET Imaging (Psychiatric)
Multiple 4-MB2MP (Base)2-methyl + methoxybenzoylTarget-dependentVersatile Lead Pharmacophore

Mechanistic Signaling & Workflows

mGluR2 Allosteric Modulation Pathway

Understanding how these scaffolds modulate receptor activity requires mapping the downstream signaling cascade. The diagram below illustrates the causality of mGluR2 modulation by methylpyridine-based ligands.

mGluR2_Pathway LIG 4-MB2MP Scaffold (Allosteric Modulator) REC mGluR2 Receptor (GPCR) LIG->REC Binds Allosteric Site G G_i/o Protein REC->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production

Mechanistic pathway of mGluR2 modulation by methylpyridine-based ligands.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, binding affinities for highly lipophilic scaffolds like 4-MB2MP must be evaluated using real-time kinetics rather than simple endpoint equilibrium assays.

Protocol: Surface Plasmon Resonance (SPR) Binding Assay

Causality Check: Why SPR over traditional radioligand binding? While radioligand assays provide an equilibrium KD​ , they mask the residence time ( τ=1/koff​ ). For methoxybenzoyl-pyridines, a long residence time in the hydrophobic pocket is often the true driver of in vivo efficacy.

  • Step 1: Sensor Chip Preparation. Immobilize the target recombinant protein (e.g., MAO-B or ALK2) onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation: Always block reference flow cells with ethanolamine to subtract non-specific bulk refractive index changes.

  • Step 2: Buffer Optimization. Utilize HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20).

    • Causality: The inclusion of 0.05% Tween-20 is absolutely critical. Without it, the hydrophobic methylpyridine moiety will non-specifically partition into the dextran matrix, yielding false-positive binding signals and artificially inflated affinity metrics.

  • Step 3: Analyte Injection. Inject the 4-MB2MP analogs and reference ligands in a 2-fold concentration series (e.g., 0.5 nM to 32 nM) at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion artifacts.

  • Step 4: Data Fitting. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kon​ , koff​ , and KD​ values.

SPR_Workflow A Immobilize Target Receptor (MAO-B / ALK2 / mGluR2) C Inject Analytes over Sensor Chip (Microfluidic Flow) A->C B Prepare 4-MB2MP Analogs & Reference Ligands B->C D Record Association Phase (k_on) C->D E Buffer Wash & Dissociation (k_off) D->E F Calculate Binding Affinity (K_D = k_off / k_on) E->F

Workflow of Surface Plasmon Resonance (SPR) for determining exact KD values.

References

  • Source: nih.
  • Source: snmjournals.
  • Source: nih.
  • Source: thno.
  • 1187170-26-8 | (2-Methoxyphenyl)(2-methylpyridin-4-yl)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(2-Methoxybenzoyl)-2-methylpyridine

This document provides essential, in-depth procedural guidance for the proper disposal of 4-(2-Methoxybenzoyl)-2-methylpyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations....

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, in-depth procedural guidance for the proper disposal of 4-(2-Methoxybenzoyl)-2-methylpyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, it is imperative that we handle and dispose of chemical reagents with the utmost care and a thorough understanding of their potential hazards. This guide is structured to provide not just a set of instructions, but a framework for safe and responsible chemical waste management.

Understanding the Hazard Profile of 4-(2-Methoxybenzoyl)-2-methylpyridine

Before any disposal procedure, a comprehensive understanding of the chemical's hazards is paramount. 4-(2-Methoxybenzoyl)-2-methylpyridine is a compound with a significant hazard profile that dictates its handling and disposal requirements.

According to its Safety Data Sheet (SDS), 4-(2-Methoxybenzoyl)-2-methylpyridine presents the following hazards:

  • Flammability: It is a flammable liquid and vapor.

  • Toxicity: It is harmful if swallowed or inhaled and toxic in contact with skin.

  • Irritation: It causes skin irritation and serious eye irritation.[1]

  • Respiratory Effects: It may cause respiratory irritation.[1]

These hazards underscore the necessity for careful handling in a well-ventilated area, preferably a chemical fume hood, and the use of appropriate Personal Protective Equipment (PPE).[2]

Immediate Handling and Segregation of Waste

Proper disposal begins at the point of generation. Adherence to these initial steps is critical for minimizing risk and ensuring a compliant disposal pathway.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

Waste Collection
  • Designated Waste Container: All waste containing 4-(2-Methoxybenzoyl)-2-methylpyridine, including residues, contaminated materials (e.g., pipette tips, absorbent pads), and rinsates, must be collected in a designated hazardous waste container.[2]

  • Container Compatibility: The container must be made of a material compatible with the chemical and be in good condition with a secure, sealable lid.[2][3]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "4-(2-Methoxybenzoyl)-2-methylpyridine," and any other relevant hazard information (e.g., "Flammable," "Toxic").[2][3] Do not use abbreviations or chemical formulas.[3]

Step-by-Step Disposal Protocol

The disposal of 4-(2-Methoxybenzoyl)-2-methylpyridine is governed by regulations from bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Chemical waste of this nature cannot be disposed of in regular trash or down the sewer system.[2][3]

Step 1: Waste Accumulation and Storage
  • Location: Store the sealed hazardous waste container in a designated satellite accumulation area near the point of generation.[4]

  • Secondary Containment: Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.[2]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[2][5]

  • Incompatible Materials: Store this waste away from incompatible materials, particularly strong oxidizing agents and acids.[1][2]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[2]

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[2]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Step 3: Final Disposal
  • Contact EHS: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.[3] This typically includes listing the full chemical name and quantity of the waste.[3]

  • Professional Disposal: The ultimate disposal method for pyridine-containing compounds often involves incineration at high temperatures in a permitted hazardous waste incinerator.[6][7] This ensures the complete destruction of the hazardous components.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Methoxybenzoyl)-2-methylpyridine.

DisposalWorkflow Disposal Workflow for 4-(2-Methoxybenzoyl)-2-methylpyridine start Generation of 4-(2-Methoxybenzoyl)-2-methylpyridine Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Compatible Hazardous Waste Container ppe->collect_waste spill_check Is there a spill? collect_waste->spill_check spill_procedure Follow Spill Management Protocol: - Evacuate and Ventilate - Contain with Absorbent - Collect and Decontaminate spill_check->spill_procedure Yes store_waste Store Sealed Container in a Designated, Ventilated, and Secure Area spill_check->store_waste No spill_procedure->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs documentation Complete Hazardous Waste Disposal Forms contact_ehs->documentation disposal Professional Disposal by a Licensed Contractor (e.g., Incineration) documentation->disposal end Waste Safely Managed disposal->end

Caption: A flowchart outlining the key steps for the safe disposal of 4-(2-Methoxybenzoyl)-2-methylpyridine.

Quantitative Data Summary

Hazard ClassificationDetails
Flammable Liquid Category 3
Acute Toxicity (Oral) Category 4
Acute Toxicity (Inhalation) Category 4
Acute Toxicity (Dermal) Category 3
Skin Irritation Category 2[1]
Eye Irritation Category 2A[1]
Specific Target Organ Toxicity Category 3 (Respiratory system)[1]

References

  • 4 - • SAFETY DATA SHEET. (n.d.).
  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.).
  • ATSDR Pyridine Tox Profile. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).
  • Pyridine - Apollo Scientific. (n.d.).
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide - Benchchem. (n.d.).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. (n.d.).
  • Hazardous Waste Disposal Procedures - Environmental Health and Safety. (n.d.).

Sources

Handling

Personal protective equipment for handling 4-(2-Methoxybenzoyl)-2-methylpyridine

Comprehensive Safety and Operational Guide: Handling 4-(2-Methoxybenzoyl)-2-methylpyridine 1. Executive Summary & Chemical Profile 4-(2-Methoxybenzoyl)-2-methylpyridine is a specialized organic building block frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-(2-Methoxybenzoyl)-2-methylpyridine

1. Executive Summary & Chemical Profile 4-(2-Methoxybenzoyl)-2-methylpyridine is a specialized organic building block frequently utilized in the synthesis of negative allosteric modulators (NAMs) for mGlu5 receptors and advanced neurological drug candidates[1]. Because it incorporates both a pyridine ring and a methoxybenzoyl moiety, it presents distinct handling challenges. Pyridine derivatives are notorious for inducing ocular and respiratory irritation, while the lipophilic nature of the methoxybenzoyl group can facilitate rapid dermal absorption if the compound is dissolved in organic carriers like DMSO or DMF.

2. Physicochemical Risk Profile Understanding the physical properties of 4-(2-Methoxybenzoyl)-2-methylpyridine is the foundation of our safety strategy. The table below summarizes the quantitative and qualitative data that dictate our operational controls.

Table 1: Physicochemical Properties and Associated Safety Implications

PropertyCharacteristicSafety Implication & Causality
Molecular Formula C14H13NO2Standard organic handling required; potential for toxic NOx emissions upon combustion.
Physical State Solid (Crystalline powder)High risk of aerosolization and inhalation during weighing or transfer.
Solubility Soluble in DMSO, EtOH, DMFOrganic solvents act as transdermal carriers, drastically increasing the risk of systemic absorption upon skin contact.
Reactivity Stable under standard conditionsMust be segregated from strong oxidizing agents to prevent exothermic degradation.

3. Mandatory Personal Protective Equipment (PPE) In accordance with OSHA's 29 CFR 1910 Subpart I standard for laboratory PPE[2] and the Laboratory Standard (29 CFR 1910.1450)[3], handling this compound requires a multi-layered barrier approach. The following table outlines the exact PPE specifications and the mechanistic reasoning behind each choice.

Table 2: PPE Specifications and Mechanistic Causality

PPE CategorySpecificationCausality & Mechanistic Reasoning
Eye/Face Protection ANSI Z87.1-certified chemical splash goggles.Pyridine derivatives are severe ocular irritants. Goggles form a seal that prevents micro-dust ingress during powder transfer, a protection that standard safety glasses cannot provide[4].
Hand Protection 100% Nitrile gloves (minimum 5 mil thickness).Nitrile provides superior chemical resistance against the organic solvents (e.g., DMSO) typically used to dissolve this compound, preventing carrier-mediated transdermal absorption[4].
Body Protection Flame-resistant (FR) laboratory coat (e.g., Nomex).Protects against incidental powder contact. FR material is mandated because this compound is frequently reacted in the presence of flammable solvents or pyrophoric cross-coupling reagents.
Respiratory N95 or half-mask particulate respirator.Required only if handling occurs outside engineering controls to mitigate the inhalation risk of fine crystalline particulates[2]. Primary handling must occur within a fume hood.

4. Operational Workflow & Safety Protocols Trustworthy science relies on self-validating systems. The following step-by-step protocol ensures that every action has a built-in safety check to prevent exposure.

Phase 1: Preparation and Engineering Controls

  • Fume Hood Verification: Activate the chemical fume hood.

    • Causality: Localized exhaust ventilation is the primary defense against airborne particulates and volatile organic compounds[5].

    • Self-Validation: Check the digital airflow monitor to ensure a face velocity of 80–120 feet per minute (fpm). Tape a small piece of tissue to the sash to visually confirm inward directional airflow.

  • PPE Donning and Integrity Check: Equip the FR lab coat, splash goggles, and nitrile gloves.

    • Causality: Ensures a complete physical barrier before chemical exposure[2].

    • Self-Validation: Perform a visual stretch test on the gloves to ensure no micro-punctures compromise the barrier.

Phase 2: Weighing and Transfer 3. Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Causality: Crystalline powders hold static charges that cause them to repel and aerosolize when manipulated with metal spatulas.

  • Closed-System Transfer: Transfer the required mass of 4-(2-Methoxybenzoyl)-2-methylpyridine using a clean spatula. Immediately cap the source bottle.

    • Self-Validation: Ensure the balance reading stabilizes without fluctuation, confirming that ambient air currents in the hood are not dispersing the powder.

Phase 3: Solubilization 5. Solvent Addition: If creating a stock solution, add the solvent (e.g., DMSO) slowly down the interior wall of the reaction vessel.

  • Causality: Dropping solvent directly onto the powder can displace air rapidly, ejecting fine particulates into the hood environment.

5. Spill Response and Disposal Plan Improper disposal of pyridine-containing organics can lead to severe environmental contamination. The American Chemical Society (ACS) guidelines mandate strict risk minimization and waste segregation[6].

Immediate Spill Response Protocol:

  • Isolate: Alert nearby personnel and restrict access to the spill zone to prevent tracking the powder.

  • Suppress: Gently cover the spilled powder with paper towels dampened with a low-volatility solvent (like water or isopropanol).

    • Causality: Dampening the powder eliminates the risk of dust aerosolization during the cleanup process.

  • Collect: Scoop the dampened mass into a sealable, compatible hazardous waste container using a non-sparking tool. Do not sweep dry powder.

  • Decontaminate: Wash the affected surface with a detergent solution, followed by a 70% ethanol wipe to remove lipophilic residues.

Waste Disposal Plan:

  • Segregation: Route all unreacted 4-(2-Methoxybenzoyl)-2-methylpyridine waste into a container designated for "Halogen-Free Organic Waste"[6].

  • Labeling: Clearly label the high-density polyethylene (HDPE) carboy with the chemical name, hazards (Irritant), and accumulation start date.

  • Compliance: Transfer to the institutional Environmental Health and Safety (EH&S) department for incineration. Never dispose of pyridine derivatives via aqueous sink drains.

6. Workflow Visualization The following diagram illustrates the self-validating operational workflow for handling this compound safely.

G A 1. Hazard Assessment & PPE Donning B 2. Fume Hood Preparation A->B C 3. Weighing & Transfer (Closed System) B->C D 4. Synthetic Application (Cross-Coupling) C->D E 5. Waste Segregation (Halogen-Free) D->E F 6. Decontamination & PPE Doffing E->F

Figure 1: Standard operational workflow for safe handling and disposal.

References 1.[1] Title: Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5. Source: PMC - NIH. URL: 2.[5] Title: Safety Tipsheets & Best Practices. Source: American Chemical Society. URL: 3.[2] Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Source: PMC - NIH. URL: 4.[6] Title: Guidelines for Chemical Laboratory Safety in Academic Institutions. Source: American Chemical Society. URL: 5.[3] Title: Laboratory Safety Guidance. Source: Occupational Safety and Health Administration (OSHA). URL: 6.[4] Title: Personal Protective Equipment Requirements for Laboratories. Source: Environmental Health and Safety. URL:

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Methoxybenzoyl)-2-methylpyridine
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4-(2-Methoxybenzoyl)-2-methylpyridine
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